[1-(Aminomethyl)cyclobutyl]methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(aminomethyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-6(5-8)2-1-3-6/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGSQIAVDXICTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627224 | |
| Record name | [1-(Aminomethyl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2041-56-7 | |
| Record name | [1-(Aminomethyl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(aminomethyl)cyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of [1-(Aminomethyl)cyclobutyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1-(Aminomethyl)cyclobutyl]methanol is a key bifunctional building block in medicinal chemistry, incorporating a primary amine and a primary alcohol on a cyclobutane scaffold. This unique structural arrangement offers a valuable platform for the synthesis of novel therapeutic agents, particularly in the realm of neurological disorders. Its compact and rigid cyclobutane core allows for precise spatial orientation of its functional groups, which can be critical for molecular recognition and binding to biological targets. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, along with available synthesis methodologies and an exploration of its potential biological significance based on related structures. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.
Chemical and Physical Properties
This compound, with the CAS number 2041-56-7, is a colorless liquid at room temperature.[1] Its core structure consists of a cyclobutane ring substituted with an aminomethyl and a hydroxymethyl group at the same carbon atom. This arrangement provides both nucleophilic and hydrogen-bonding capabilities, making it a versatile intermediate in organic synthesis.
General Properties
| Property | Value | Source |
| CAS Number | 2041-56-7 | [2][3] |
| Molecular Formula | C₆H₁₃NO | [2][3] |
| Molecular Weight | 115.18 g/mol | [2][3] |
| Appearance | Colorless Liquid | [1] |
| Purity | Typically ≥95% |
Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Boiling Point | 194.2 °C at 760 mmHg | [4] |
| Density | 1.022 g/cm³ | [4] |
| Flash Point | 71.3 °C | [4] |
| logP (predicted) | 0.1077 | |
| pKa (predicted) | Not available | |
| Solubility | Soluble in methanol. | [5] |
| Storage Temperature | 2-8°C or -20°C | [1][6] |
Synthesis and Reactivity
A plausible synthetic workflow, based on common organic chemistry principles, is outlined below.
Caption: A potential synthetic route to this compound.
The reactivity of this compound is dictated by its primary amine and primary alcohol functional groups. The amine can act as a nucleophile or a base, while the alcohol can undergo oxidation or be converted into a better leaving group for substitution reactions.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral characteristics are as follows:
¹H NMR Spectroscopy (Predicted)
-
Cyclobutane protons: A complex multiplet in the region of 1.5-2.2 ppm.
-
-CH₂-N protons: A singlet or a multiplet around 2.5-3.0 ppm.
-
-CH₂-O protons: A singlet or a multiplet around 3.5-4.0 ppm.
-
-NH₂ and -OH protons: Broad singlets that are exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
Cyclobutane carbons: Peaks in the aliphatic region (20-40 ppm).
-
Quaternary cyclobutane carbon: A peak around 40-50 ppm.
-
-CH₂-N carbon: A peak around 45-55 ppm.
-
-CH₂-O carbon: A peak around 60-70 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: A medium to weak band in the region of 3300-3500 cm⁻¹, possibly showing two peaks for the symmetric and asymmetric stretches of the primary amine.
-
C-H stretch (aliphatic): Strong bands in the region of 2850-3000 cm⁻¹.
-
C-N stretch: A medium to weak band in the region of 1000-1200 cm⁻¹.
-
C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 115.
-
Fragmentation: Common fragmentation patterns would involve the loss of water (M-18), ammonia (M-17), or cleavage of the side chains.
Biological Activity and Applications
While specific biological studies on this compound are limited in publicly accessible literature, its utility as a scaffold in drug discovery, particularly for neurological disorders, is noted.[1][5] The cyclobutane moiety serves as a rigid core that can position the pharmacophoric amine and alcohol groups in a defined orientation for optimal interaction with biological targets.
Derivatives of cyclobutane-containing amino alcohols have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. The general importance of the cyclobutyl fragment in medicinal chemistry is well-established, with applications in anticancer, antiviral, and nervous system-targeted drugs.[8]
The potential biological relevance of this compound can be inferred from the therapeutic areas where its derivatives have been explored. A logical workflow for investigating its biological activity is presented below.
Caption: A typical workflow for the biological evaluation of this compound derivatives.
Given its structural features, potential signaling pathways that could be modulated by derivatives of this compound include those involving G-protein coupled receptors (GPCRs) or ion channels, where the amino and hydroxyl groups can participate in key hydrogen bonding and electrostatic interactions. The neurological activity of similar small molecules often involves modulation of neurotransmitter systems such as the GABAergic or glutamatergic pathways.[9][10]
Safety and Handling
Conclusion
This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug development. Its rigid cyclobutane core and versatile functional groups make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the central nervous system. While detailed experimental data on its spectroscopic and biological properties are not extensively documented in the public domain, this guide provides a summary of the available information and a framework for its further investigation. Future research efforts should focus on the full experimental characterization of this compound and the exploration of its derivatives in various biological assays to unlock its full therapeutic potential.
References
- 1. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. (1-(Aminomethyl)cyclobutyl)methanol [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotransmitters in alcoholism: A review of neurobiological and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alcohol and the Brain: Neuronal Molecular Targets, Synapses, and Circuits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to [1-(Aminomethyl)cyclobutyl]methanol: A Key Intermediate in Neurological Drug Discovery
For Immediate Release
This document provides a comprehensive technical overview of [1-(Aminomethyl)cyclobutyl]methanol, a pivotal building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, synthesis, and physicochemical properties.
Chemical Structure and IUPAC Name
This compound is a cycloalkane derivative characterized by a cyclobutane ring substituted with both an aminomethyl and a hydroxymethyl group at the same carbon position. This unique arrangement provides a rigid scaffold that is of significant interest in medicinal chemistry for the development of novel therapeutics.
IUPAC Name: this compound
Chemical Structure:
Caption: A conceptual workflow for the synthesis of this compound.
This generalized workflow illustrates a common strategy for creating amino alcohols from carboxylic acid precursors. The specific reagents and reaction conditions would be detailed in the cited literature.
Applications in Drug Development and Medicinal Chemistry
This compound serves as a crucial starting material in the synthesis of more complex molecules designed to modulate neurotransmitter activity. The rigid cyclobutane core is a desirable feature in drug design for several reasons:
-
Conformational Rigidity: The cyclobutane ring restricts the molecule's flexibility, which can lead to higher binding affinity and selectivity for its biological target.
-
Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Novel Chemical Space: Incorporating the cyclobutane motif allows chemists to explore novel areas of chemical space, potentially leading to the discovery of drugs with new mechanisms of action.
This compound and its derivatives are particularly valuable in the development of therapies for neurological disorders, pain management, and inflammatory conditions. The broader class of cyclobutane-containing molecules has seen growing interest in drug discovery, with applications in oncology, antivirals, and treatments for nervous system disorders.
Logical Relationship of Key Molecular Features
The utility of this compound in medicinal chemistry stems from the interplay of its structural components. The following diagram illustrates the logical relationship between its chemical features and its application as a pharmaceutical intermediate.
Caption: The relationship between the structural features of the molecule and its use in drug design.
An In-depth Technical Guide to [1-(Aminomethyl)cyclobutyl]methanol (CAS 2041-56-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [1-(Aminomethyl)cyclobutyl]methanol, a versatile building block in medicinal chemistry. The document details its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Compound Data
This compound is a bifunctional molecule featuring a primary amine and a primary alcohol attached to a cyclobutane ring. This unique structural arrangement makes it a valuable intermediate for introducing the cyclobutane scaffold into larger molecules.
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented in the table below. It is important to note that some of these values are predicted or sourced from chemical suppliers and should be confirmed by experimental analysis.
| Property | Value | Source |
| CAS Number | 2041-56-7 | Multiple |
| Molecular Formula | C₆H₁₃NO | [1][2][3] |
| Molecular Weight | 115.18 g/mol | [1][4] |
| Appearance | Liquid | [4] |
| Purity | 97.0% | [3] |
| SMILES | C1(CCC1)(CO)CN | [3] |
| InChIKey | ZDGSQIAVDXICTE-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reduction of the corresponding nitrile precursor, 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This precursor can be synthesized from cyclobutanone.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol: Reduction of 1-(hydroxymethyl)cyclobutane-1-carbonitrile
The following is a general experimental protocol for the reduction of a nitrile to a primary amine using Lithium Aluminium Hydride (LAH), a common and effective method for this transformation.[5][6] Caution: Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent. All manipulations should be carried out by trained personnel in a controlled laboratory environment under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
1-(hydroxymethyl)cyclobutane-1-carbonitrile
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a suspension of Lithium Aluminium Hydride (1.5 equivalents) in anhydrous THF (10 volumes) at 0°C under a nitrogen atmosphere, a solution of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (1 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled back to 0°C.
-
The excess LAH is carefully quenched by the successive dropwise addition of water (1 volume), followed by 10% aqueous NaOH solution (1.5 volumes), and finally water (3 volumes). This should be done with extreme caution as the quenching process is highly exothermic and generates hydrogen gas.
-
The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate or DCM.
-
The organic layer is separated, washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its rigid cyclobutane core and the presence of two reactive functional groups allow for the creation of diverse molecular scaffolds.
The aminomethyl group provides a site for nucleophilic attack and can be readily functionalized, for instance, through reactions with carboxylic acids or acyl chlorides to form amide bonds.[7] The hydroxyl group can also participate in various chemical transformations.[8]
Role as a Synthetic Intermediate
This compound is particularly useful for introducing a 1,1-disubstituted cyclobutane motif into a target molecule. This structural element can be advantageous in drug design as it can:
-
Introduce conformational rigidity: The strained cyclobutane ring can lock a portion of the molecule into a specific conformation, which can be beneficial for binding to a biological target.
-
Improve metabolic stability: The cyclobutane ring can be more resistant to metabolic degradation compared to more flexible alkyl chains.
-
Enhance binding affinity: The specific geometry of the cyclobutane scaffold can lead to improved interactions with the active site of a protein.
Logical Relationship in Drug Design
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. Synthonix, Inc > 2041-56-7 | (1-(Aminomethyl)cyclobutyl)methanol [synthonix.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride | 1956385-46-8 | Benchchem [benchchem.com]
The Discovery and Synthesis of [1-(Aminomethyl)cyclobutyl]methanol: A Technical Guide
Introduction
[1-(Aminomethyl)cyclobutyl]methanol, a unique bifunctional cyclobutane derivative, has garnered interest within the fields of medicinal chemistry and organic synthesis. Its rigid cyclobutane core, combined with the presence of both a primary amine and a primary alcohol, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of this compound, with a focus on the experimental procedures and underlying chemical principles. Although direct access to the original 1972 publication by Newman et al. in the Journal of Medicinal Chemistry detailing its discovery could not be achieved for this review, a probable and widely accepted synthetic route is detailed below, based on established chemical literature and analogous transformations.
Historical Context and Discovery
The initial synthesis of this compound is attributed to a 1972 study by Newman, Broger, LaPidus, and Tye, published in the Journal of Medicinal Chemistry. This work was part of a broader exploration into the "gem-dialkyl effect" in medicinal agents, where the introduction of sterically demanding groups was investigated for its impact on pharmacological activity. The rigid, puckered structure of the cyclobutane ring offered a unique scaffold for positioning functional groups in a defined spatial orientation, a desirable feature in drug design.[1] The presence of both an aminomethyl and a hydroxymethyl group on the same carbon atom of the cyclobutane ring provided a novel platform for creating analogs of existing drugs with potentially improved properties such as metabolic stability and receptor binding affinity.[2] While the specific therapeutic target of the original research is not detailed here, the compound has since been utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 2041-56-7 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.18 g/mol |
| Appearance | Colorless Liquid |
| Storage Temperature | 2-8°C |
Synthetic Pathway
The most probable synthetic route to this compound involves a two-step process starting from a readily available cyclobutane precursor. This pathway leverages the powerful reducing capabilities of lithium aluminum hydride (LAH) to simultaneously reduce both a nitrile and an ester (or carboxylic acid) functionality.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
The following experimental protocols are based on well-established procedures for the synthesis of the likely precursor and its subsequent reduction.
Step 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate
This procedure is adapted from known methods for the cyclization of 1,3-dihalides with active methylene compounds.
-
Materials:
-
1,3-Dibromopropane
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Ethyl cyanoacetate is added dropwise to the stirred solution at room temperature.
-
Following the addition of ethyl cyanoacetate, 1,3-dibromopropane is added dropwise.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation to yield crude ethyl 1-cyanocyclobutanecarboxylate, which can be purified by vacuum distillation.
-
Step 2: Synthesis of this compound via LAH Reduction
This protocol describes the simultaneous reduction of the nitrile and ester groups of ethyl 1-cyanocyclobutanecarboxylate using lithium aluminum hydride.
-
Materials:
-
Ethyl 1-cyanocyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer is charged with a suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere.
-
The suspension is cooled in an ice bath.
-
A solution of ethyl 1-cyanocyclobutanecarboxylate in anhydrous THF is added dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. Reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled in an ice bath, and the excess LAH is quenched by the slow, sequential addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF and diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford crude this compound. The product can be further purified by vacuum distillation.
-
Logical Workflow
The synthesis of this compound follows a logical progression from commercially available starting materials to the final product, as illustrated in the workflow diagram below.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its discovery in the early 1970s was a part of the broader scientific inquiry into the influence of rigid carbocyclic scaffolds on pharmacological activity. While the original detailed experimental account remains elusive, the synthetic pathway outlined in this guide, centered around the robust and efficient reduction of a dually functionalized cyclobutane precursor with lithium aluminum hydride, represents a chemically sound and highly probable method for its preparation. The continued availability of this compound and its use as a synthetic intermediate underscore its enduring importance in the pursuit of novel molecular architectures with potential therapeutic applications.
References
Preliminary Insights into the Mechanism of Action of [1-(Aminomethyl)cyclobutyl]methanol: A Scoping Review
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the currently available public information on [1-(Aminomethyl)cyclobutyl]methanol. As of December 2025, detailed preclinical and clinical studies elucidating its specific mechanism of action have not been identified in the public domain. The information presented herein is based on data from chemical suppliers and extrapolated from closely related compounds.
Introduction
This compound is a cyclobutane derivative with potential applications in pharmaceutical development, particularly in the synthesis of compounds targeting neurological disorders.[1][2] Its structural features, including a primary amine and a hydroxyl group, suggest the potential for interaction with biological targets. This document aims to provide a preliminary guide to its potential mechanism of action based on available data and chemical structure analysis.
Chemical and Physical Properties
Quantitative data for this compound is limited to basic physicochemical properties provided by chemical suppliers. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [2][3] |
| Molecular Weight | 115.17 g/mol | [2] |
| CAS Number | 2041-56-7 | [2][3] |
| Appearance | Colorless Liquid | [1] |
| Storage Temperature | 2-8°C | [1] |
Postulated Mechanism of Action
Due to the absence of direct studies on this compound, its mechanism of action remains speculative. However, based on its chemical structure and information available for related compounds, a potential mode of action can be hypothesized.
The presence of an aminomethyl group and a hydroxymethyl group suggests that the molecule can participate in hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and enzymes.[4] For a related compound, [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride, it is suggested that these functional groups are key to its biological activity, influencing its binding affinity and specificity to molecular targets.[4]
Given its suggested application in developing drugs for neurological disorders, it is plausible that this compound could act as a modulator of neurotransmitter systems.[1][2] This could involve direct interaction with neurotransmitter receptors or transporters, or inhibition of enzymes involved in neurotransmitter metabolism.
A hypothetical signaling pathway illustrating a potential mechanism as a neurotransmitter receptor modulator is depicted in the following diagram.
Experimental Protocols
Detailed experimental protocols for studying the mechanism of action of this compound are not available in the public literature. However, based on standard pharmacological assays, a general workflow for preliminary investigation can be proposed.
A typical investigation would commence with in vitro binding and functional assays to identify potential molecular targets. This would be followed by cell-based assays to understand the compound's effect in a more complex biological system. Finally, in vivo studies in relevant animal models would be necessary to confirm the mechanism and evaluate the therapeutic potential.
Conclusion and Future Directions
While this compound is commercially available and noted for its potential in pharmaceutical synthesis for neurological disorders, there is a significant lack of publicly available data on its specific mechanism of action. The structural similarity to other biologically active small molecules suggests potential interactions with protein targets such as receptors and enzymes. Future research, following standard pharmacological investigation workflows, is required to elucidate its precise molecular mechanism and validate its therapeutic potential. Researchers interested in this compound are encouraged to perform the foundational studies outlined in the proposed experimental workflow.
References
Potential Biological Activity Screening of [1-(Aminomethyl)cyclobutyl]methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1-(Aminomethyl)cyclobutyl]methanol is a novel chemical entity with potential applications in the pharmaceutical industry, particularly in the development of therapeutics for neurological disorders. This technical guide outlines a proposed strategy for the comprehensive screening of its biological activity. Due to the current scarcity of published data on this specific molecule, this document serves as a roadmap for investigating its potential pharmacological profile. The structural characteristics of this compound, notably the presence of a cyclobutane ring and aminomethyl and hydroxymethyl functional groups, suggest a potential interaction with central nervous system targets, such as neurotransmitter receptors. This guide details proposed in vitro and in vivo experimental protocols to elucidate its mechanism of action, binding affinity, and potential therapeutic effects, with a primary focus on the GABAergic system as a plausible initial target.
Introduction
This compound is a cyclobutane derivative with the chemical formula C₆H₁₃NO. The cyclobutane motif is increasingly utilized in medicinal chemistry to impart conformational rigidity and improve pharmacokinetic properties of drug candidates. The presence of both an aminomethyl and a hydroxymethyl group suggests the potential for hydrogen bonding and electrostatic interactions with biological macromolecules, such as enzymes and receptors. While this compound is noted as a pharmaceutical intermediate, its intrinsic biological activity remains largely uncharacterized in publicly available literature.
Given its structural similarity to gamma-aminobutyric acid (GABA) analogues, a primary hypothesis is that this compound may act as a modulator of GABA receptors. This guide, therefore, proposes a systematic screening cascade to test this hypothesis and explore other potential biological activities.
Proposed Screening Cascade
A tiered approach to screening is recommended, beginning with broad in vitro profiling and progressing to more specific functional assays and in vivo models.
Tier 1: Primary In Vitro Screening
The initial phase focuses on determining if this compound interacts with a panel of common central nervous system (CNS) targets.
2.1.1. Radioligand Binding Assays
A broad panel of radioligand binding assays should be conducted to identify potential molecular targets. This panel should include, but not be limited to, receptors for major neurotransmitters.
Table 1: Proposed Primary Radioligand Binding Assay Panel
| Target Class | Specific Receptors/Transporters/Ion Channels |
| GABAergic | GABA-A (various subtypes), GABA-B |
| Glutamatergic | NMDA, AMPA, Kainate |
| Dopaminergic | D1, D2, D3, D4, D5 |
| Serotonergic | 5-HT1A, 5-HT2A, 5-HT2C, SERT |
| Adrenergic | α1, α2, β1, β2 |
| Opioid | μ, δ, κ |
2.1.2. Experimental Protocol: GABA-A Receptor Binding Assay
This protocol is adapted from established methods for assessing binding to the GABA-A receptor.
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in deionized water and centrifuge again at 100,000 x g for 30 minutes.
-
The final pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and stored at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared membrane homogenate, a radioligand (e.g., [³H]-Muscimol for the GABA site or [³H]-Flunitrazepam for the benzodiazepine site), and varying concentrations of this compound.
-
For non-specific binding determination, a high concentration of a known ligand (e.g., unlabeled GABA) is added to a set of wells.
-
Incubate the plate at a specified temperature and duration (e.g., 4°C for 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Example Data Presentation for GABA-A Receptor Binding Assay
| Compound | Radioligand | IC50 (µM) | Ki (µM) |
| This compound | [³H]-Muscimol | Experimental Value | Calculated Value |
| GABA (Control) | [³H]-Muscimol | Known Value | Known Value |
Tier 2: Functional In Vitro Assays
If significant binding is observed in Tier 1, the next step is to characterize the functional activity of the compound at the identified target(s).
2.2.1. Electrophysiology Assays
Patch-clamp electrophysiology on cells expressing the target receptor (e.g., HEK293 cells transfected with GABA-A receptor subunits) can determine if the compound acts as an agonist, antagonist, or allosteric modulator.
2.2.2. Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Synthesize cRNA for the desired receptor subunits.
-
Inject the cRNA into Xenopus laevis oocytes and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes to clamp the membrane potential.
-
Apply a known agonist (e.g., GABA) to elicit a baseline current response.
-
Co-apply the agonist with varying concentrations of this compound to assess its modulatory effects.
-
To test for direct agonist activity, apply this compound in the absence of the natural agonist.
Table 3: Example Data Presentation for Functional Assay
| Compound | Assay Type | EC50 / IC50 (µM) | Mode of Action |
| This compound | TEVC on GABA-A | Experimental Value | e.g., Positive Allosteric Modulator |
Tier 3: In Vivo Behavioral Screening
Positive results in in vitro functional assays warrant investigation in animal models to assess the compound's effects on behavior.
2.3.1. Rodent Behavioral Models
A battery of behavioral tests in rodents can provide insights into the potential therapeutic applications, such as anxiolytic, sedative, or anticonvulsant effects.
-
Elevated Plus Maze (EPM): To assess anxiolytic-like effects.
-
Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior.
-
Rotarod Test: To assess motor coordination and potential sedative-hypnotic effects.
-
Pentylenetetrazol (PTZ)-induced Seizure Model: To determine anticonvulsant activity.
2.3.2. Experimental Protocol: Elevated Plus Maze
-
Administer this compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined absorption period, place the animal in the center of the elevated plus maze, which consists of two open arms and two closed arms.
-
Record the animal's behavior for a set duration (e.g., 5 minutes).
-
Measure parameters such as the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
Table 4: Example Data Presentation for In Vivo Behavioral Assay
| Compound | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | - | Mean ± SEM | Mean ± SEM |
| This compound | 1 | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM |
| Diazepam (Control) | 2 | Mean ± SEM | Mean ± SEM |
Visualizations
3.1. Proposed Experimental Workflow
Caption: Proposed screening cascade for this compound.
3.2. Hypothesized Target Signaling Pathway: GABA-A Receptor
Caption: Hypothesized modulation of the GABA-A receptor signaling pathway.
Conclusion
While direct biological data for this compound is not currently available, its chemical structure provides a rational basis for initiating a focused screening campaign. The proposed tiered approach, beginning with broad receptor profiling and prioritizing the GABAergic system, offers a systematic and efficient strategy to elucidate its pharmacological profile. The successful identification of a biological target and functional activity through these proposed experimental protocols would be the first step in determining the therapeutic potential of this novel compound.
Spectroscopic Profile of [1-(Aminomethyl)cyclobutyl]methanol: A Technical Guide
This guide provides a comprehensive overview of the predicted spectroscopic data for [1-(Aminomethyl)cyclobutyl]methanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and comparison with analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided for researchers and scientists.
Chemical Structure
The structural representation of this compound is crucial for the interpretation of its spectroscopic data.
[1-(Aminomethyl)cyclobutyl]methanol: A Technical Guide to Theoretical Properties and Computational Modeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical physicochemical properties of [1-(Aminomethyl)cyclobutyl]methanol and outlines a robust computational workflow for its evaluation as a potential scaffold in drug discovery. Given its role as a synthetic intermediate, particularly for compounds targeting neurological disorders, this document serves as a foundational resource for in silico analysis.[1]
Core Molecular and Physicochemical Properties
This compound (CAS No. 2041-56-7) is a bifunctional organic molecule featuring a primary amine and a primary alcohol attached to a cyclobutane ring.[2][3][4][5] This unique structural arrangement provides a three-dimensional scaffold that is of interest in medicinal chemistry. The key theoretical and computed properties are summarized below.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2041-56-7 | [2][3] |
| Molecular Formula | C₆H₁₃NO | [2][3][4] |
| Molecular Weight | 115.17 g/mol | [1][4][5] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1CC(C1)(CN)CO | [2] |
| InChI Key | ZDGSQIAVDXICTE-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 46.3 Ų | [6] |
| Boiling Point (Predicted) | 194.2 °C at 760 mmHg | [2] |
| Flash Point (Predicted) | 71.3 °C | [2] |
Note: Properties are computationally derived and may vary slightly between different calculation models.
Computational Modeling Workflow
While specific, published computational studies on this compound are limited, a standard and effective workflow can be applied to assess its potential as a fragment or scaffold for a given protein target. This process integrates methods from quantum chemistry, molecular docking, and molecular dynamics to build a comprehensive in silico profile.[7][8][9]
The logical flow of this computational assessment is outlined below.
Caption: A typical workflow for in silico evaluation of a small molecule scaffold.
Detailed Computational Protocols
The following sections provide detailed methodologies for the key stages of the computational workflow.
Ligand Preparation and Quantum Chemical Analysis
This protocol details the steps for preparing the ligand and calculating its fundamental electronic properties using Density Functional Theory (DFT), a common quantum mechanical method.[10]
Protocol 1: Ligand Geometry Optimization and Property Calculation
-
Initial Structure Generation:
-
The 2D structure of this compound is drawn using a chemical editor (e.g., ChemDraw, MarvinSketch).
-
The structure is converted to a 3D conformation using a molecular builder (e.g., Avogadro, Maestro). The initial 3D structure is generated from its SMILES string: C1CC(C1)(CN)CO.
-
-
Geometry Optimization:
-
The 3D structure is subjected to geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA, Jaguar).
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a widely used hybrid functional for organic molecules.
-
Basis Set: 6-31G(d) or a larger set like 6-311++G(d,p) is chosen for higher accuracy.
-
Environment: Solvation effects can be modeled using a continuum model like the Polarizable Continuum Model (PCM), specifying water as the solvent to mimic physiological conditions.
-
-
Property Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm the structure is a true energy minimum (no imaginary frequencies).
-
Electronic properties such as HOMO/LUMO energies, molecular electrostatic potential (MEP), and Mulliken or NBO partial charges are calculated. These properties help in understanding the molecule's reactivity and potential interaction points.
-
Structure-Based Virtual Screening Protocol
This protocol outlines the process of docking the prepared ligand into a target protein to predict its binding mode and estimate binding affinity.[9]
Protocol 2: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using a preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools), perform the following steps:
-
Remove all co-crystallized ligands and water molecules not essential for binding.
-
Add hydrogen atoms appropriate for a defined pH (e.g., 7.4).
-
Repair any missing side chains or loops if necessary.
-
Assign protonation states to residues like Histidine.
-
Perform a restrained energy minimization of the protein structure to relieve steric clashes.
-
-
-
Binding Site Definition:
-
Define the binding site (active site) for docking. This is typically done by generating a grid box centered on the co-crystallized ligand or on catalytically important residues identified from literature. The box should be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
-
Ligand Docking:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Provide the prepared ligand file (from Protocol 1) and the prepared protein file as input.
-
Set the coordinates and dimensions of the grid box.
-
Run the docking algorithm. The software will generate multiple binding poses for the ligand within the defined site.
-
-
Pose Analysis and Scoring:
-
The software scores each pose based on a scoring function that estimates the binding free energy (e.g., in kcal/mol).
-
Analyze the top-ranked poses visually. Examine the intermolecular interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and protein residues.
-
Select the most plausible binding pose based on a combination of a favorable score and chemically sensible interactions with key residues in the active site.
-
Post-Docking Refinement and Analysis
To validate the stability of the docked pose, a molecular dynamics (MD) simulation is performed.[9]
Protocol 3: Molecular Dynamics Simulation
-
System Setup:
-
The best-ranked protein-ligand complex from docking is used as the starting structure.
-
The complex is placed in a periodic simulation box (e.g., cubic or triclinic).
-
The box is solvated with an explicit water model (e.g., TIP3P).
-
Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system's net charge.
-
-
Simulation Parameters:
-
Force Field: A suitable force field is chosen for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF). Ligand parameters (charges, atom types) must be generated.
-
Minimization: The system undergoes energy minimization to remove bad contacts.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at constant pressure (NPT ensemble) to achieve the correct density.
-
-
Production Run:
-
A production MD simulation is run for a duration sufficient to observe the stability of the complex (typically 50-100 nanoseconds or longer).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess structural stability. A stable RMSD indicates the complex is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Monitor the key hydrogen bonds and other interactions identified during docking to see if they are maintained throughout the simulation.
-
Logical Relationships in Drug Discovery
The application of computational chemistry in drug discovery relies on a logical progression from broad screening to detailed analysis, aiming to increase the probability of success while reducing experimental costs.[7][11][12]
Caption: The funnel-like logic of a computational drug discovery cascade.
References
- 1. (1-(Aminomethyl)cyclobutyl)methanol [myskinrecipes.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Critical Assessment of Computer-Aided Approaches for Identifying FAK Inhibitors | MDPI [mdpi.com]
- 10. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery Workflow - What is it? [vipergen.com]
- 12. schrodinger.com [schrodinger.com]
[1-(Aminomethyl)cyclobutyl]methanol solubility and stability profile
An In-depth Technical Guide on the Solubility and Stability Profile of [1-(Aminomethyl)cyclobutyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide outlines the expected properties based on its chemical structure and provides detailed, standard experimental protocols for determining these characteristics.
Physicochemical Properties
This compound is a small molecule containing a primary amine and a primary alcohol functional group attached to a cyclobutane ring. These functional groups are expected to dominate its physicochemical properties.
| Property | Value/Information |
| CAS Number | 2041-56-7 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.18 g/mol |
| Appearance | Expected to be a colorless liquid or a low-melting solid. |
| pKa | The primary amine is expected to have a pKa in the range of 9-10, typical for primary alkylamines. |
Solubility Profile
The presence of both a polar aminomethyl group and a hydroxyl group suggests that this compound will exhibit good solubility in polar solvents, particularly those capable of hydrogen bonding. Its solubility is expected to decrease in non-polar, aprotic solvents.
Predicted Solubility
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous (Water) | High | The amine and hydroxyl groups can form hydrogen bonds with water. |
| Aqueous (Acidic, e.g., 0.1 M HCl) | Very High | The primary amine will be protonated to form a highly water-soluble ammonium salt. |
| Aqueous (Basic, e.g., 0.1 M NaOH) | Moderate to High | The neutral form will be present, but hydrogen bonding with water is still possible. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | "Like dissolves like"; the molecule can act as both a hydrogen bond donor and acceptor. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to High | Capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The polar functional groups will have weak interactions with non-polar solvent molecules. |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge or filter the suspension to separate the saturated solution from the excess solid.
-
-
Quantification:
-
Withdraw a known aliquot of the clear, saturated solution.
-
Dilute the aliquot with a suitable solvent.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, or Gas Chromatography (GC) if the compound is sufficiently volatile.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or g/L based on the concentration of the saturated solution and the dilution factor.
-
A Technical Guide to the Reactivity of [1-(Aminomethyl)cyclobutyl]methanol with Common Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1-(Aminomethyl)cyclobutyl]methanol is a bifunctional primary amino alcohol featuring a cyclobutane core. This unique structural motif is of growing interest in medicinal chemistry, where the rigid cyclobutane scaffold can impart desirable conformational constraints on drug candidates, potentially leading to improved potency and selectivity. Understanding the reactivity of its two primary functional groups—the aminomethyl group and the hydroxymethyl group—is crucial for its effective utilization as a building block in the synthesis of novel pharmaceutical compounds. This guide provides an in-depth overview of the reactivity of this compound with a range of common reagents, complete with experimental protocols and quantitative data where available.
Core Reactivity Principles
The chemical behavior of this compound is dictated by the nucleophilicity of the nitrogen atom in the primary amine and the oxygen atom in the primary alcohol. The lone pair of electrons on the nitrogen atom makes the aminomethyl group a potent nucleophile and a base. The hydroxyl group, while a weaker nucleophile than the amine, can be readily deprotonated to form a more reactive alkoxide and can undergo oxidation. The presence of these two functional groups necessitates careful consideration of reaction conditions to achieve selective transformations.
Reactivity of the Aminomethyl Group
The primary amine of this compound is a versatile functional group that readily participates in a variety of reactions, including acylation, alkylation, and imine formation.
N-Acylation
The aminomethyl group can be easily acylated by reacting with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds. This reaction is fundamental in peptide synthesis and for the introduction of various functional moieties.
Experimental Protocol: Synthesis of N-((1-(hydroxymethyl)cyclobutyl)methyl)acetamide
To a solution of this compound (1.0 mmol) in dichloromethane (DCM, 10 mL) at 0 °C is added triethylamine (1.5 mmol). Acetic anhydride (1.1 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.
N-Alkylation
Alkylation of the aminomethyl group with alkyl halides or other electrophiles leads to the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the alkylating agent and the reaction conditions.
Experimental Protocol: Synthesis of N-benzyl-[1-(aminomethyl)cyclobutyl]methanol
This compound (1.0 mmol) and potassium carbonate (2.0 mmol) are suspended in acetonitrile (10 mL). Benzyl bromide (1.1 mmol) is added, and the mixture is stirred at room temperature for 12-18 hours. The reaction progress is monitored by TLC. After completion, the solid is filtered off, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the product, which may be purified by chromatography.
Imine Formation
Reaction with aldehydes or ketones under dehydrating conditions results in the formation of imines (Schiff bases). This reversible reaction is often the first step in reductive amination to produce secondary amines.
Experimental Protocol: Imine formation with Benzaldehyde
This compound (1.0 mmol) and benzaldehyde (1.0 mmol) are dissolved in toluene (15 mL). A catalytic amount of p-toluenesulfonic acid (0.05 mmol) is added, and the mixture is refluxed with a Dean-Stark apparatus to remove water for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated to give the imine product.
Protection of the Amino Group
Due to its high nucleophilicity, the amino group often requires protection to allow for selective reaction at the hydroxyl group. The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of tert-butyl (1-(hydroxymethyl)cyclobutyl)methylcarbamate
To a solution of this compound (1.0 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (10 mL) is added sodium bicarbonate (2.0 mmol). Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) dissolved in THF (2 mL) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12-16 hours. The THF is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the Boc-protected product.[1]
Reactivity of the Hydroxymethyl Group
The primary alcohol of this compound can undergo oxidation, esterification, etherification, and protection reactions. Selective transformation of the hydroxyl group typically requires prior protection of the more nucleophilic amino group.
Oxidation
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid depending on the oxidizing agent used. Milder reagents like Pyridinium chlorochromate (PCC) will yield the aldehyde, while stronger oxidants will lead to the carboxylic acid.
Experimental Protocol: Oxidation to 1-((tert-butoxycarbonyl)amino)cyclobutanecarbaldehyde
To a stirred suspension of Pyridinium chlorochromate (PCC, 1.5 mmol) and celite in anhydrous dichloromethane (15 mL) is added a solution of tert-butyl (1-(hydroxymethyl)cyclobutyl)methylcarbamate (1.0 mmol) in dichloromethane (5 mL). The mixture is stirred at room temperature for 2-3 hours until TLC analysis indicates the disappearance of the starting material. The mixture is then filtered through a pad of silica gel, eluting with dichloromethane. The filtrate is concentrated under reduced pressure to yield the aldehyde.
O-Esterification
Esterification of the hydroxyl group can be achieved by reaction with carboxylic acids under acidic conditions (Fischer esterification) or more commonly with acid chlorides or anhydrides in the presence of a base. The amino group must be protected to prevent competing N-acylation.
Experimental Protocol: Synthesis of (1-(((tert-butoxycarbonyl)amino)methyl)cyclobutyl)methyl acetate
tert-butyl (1-(hydroxymethyl)cyclobutyl)methylcarbamate (1.0 mmol) is dissolved in pyridine (5 mL) at 0 °C. Acetic anhydride (1.2 mmol) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours. The reaction mixture is then poured into ice-water and extracted with ethyl acetate. The organic layer is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated to give the acetate ester.
O-Alkylation (Ether Formation)
The formation of ethers from the hydroxyl group is typically accomplished via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Experimental Protocol: Synthesis of tert-butyl ((1-((benzyloxy)methyl)cyclobutyl)methyl)carbamate
To a solution of tert-butyl (1-(hydroxymethyl)cyclobutyl)methylcarbamate (1.0 mmol) in anhydrous THF (10 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.2 mmol). The mixture is stirred for 30 minutes, after which benzyl bromide (1.1 mmol) is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Protection of the Hydroxyl Group
The hydroxyl group can be protected as a silyl ether, which is stable to many reaction conditions used for modifying the amino group and can be easily removed.
Experimental Protocol: Synthesis of tert-butyl ((1-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutyl)methyl)carbamate
To a solution of tert-butyl (1-(hydroxymethyl)cyclobutyl)methylcarbamate (1.0 mmol) and imidazole (2.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 12-18 hours. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to give the silyl ether.
Quantitative Data Summary
The following tables summarize representative quantitative data for the reactions described above. It should be noted that specific yields and reaction times can vary depending on the scale of the reaction and the purity of the reagents.
Table 1: Reactions of the Aminomethyl Group
| Reaction Type | Reagent | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Acylation | Acetic Anhydride | N-((1-(hydroxymethyl)cyclobutyl)methyl)acetamide | DCM | 0 to RT | 2-4 | >90 (Est.) |
| N-Alkylation | Benzyl Bromide | N-benzyl-[1-(aminomethyl)cyclobutyl]methanol | Acetonitrile | RT | 12-18 | 85-95 (Est.) |
| Imine Formation | Benzaldehyde | N-benzylidene-1-(1-(hydroxymethyl)cyclobutyl)methanamine | Toluene | Reflux | 4-6 | >90 (Est.) |
| N-Protection | Boc₂O | tert-butyl (1-(hydroxymethyl)cyclobutyl)methylcarbamate | THF/H₂O | RT | 12-16 | ~95 |
Table 2: Reactions of the Hydroxymethyl Group (with protected amine)
| Reaction Type | Reagent | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Oxidation | PCC | 1-((tert-butoxycarbonyl)amino)cyclobutanecarbaldehyde | DCM | RT | 2-3 | 80-90 (Est.) |
| O-Esterification | Acetic Anhydride | (1-(((tert-butoxycarbonyl)amino)methyl)cyclobutyl)methyl acetate | Pyridine | 0 to RT | 4-6 | >90 (Est.) |
| O-Alkylation | Benzyl Bromide / NaH | tert-butyl ((1-((benzyloxy)methyl)cyclobutyl)methyl)carbamate | THF | 0 to RT | 12-16 | 70-85 (Est.) |
| O-Protection | TBDMSCl | tert-butyl ((1-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutyl)methyl)carbamate | DMF | RT | 12-18 | >90 (Est.) |
Est. = Estimated yield based on similar transformations.
Visualizations
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for selective transformations.
Conclusion
This compound is a versatile building block with two distinct reactive centers. The aminomethyl group's high nucleophilicity allows for straightforward acylation, alkylation, and imine formation. The hydroxymethyl group can be oxidized, esterified, or converted into an ether, typically after protection of the amine. The strategic protection and deprotection of the amino group are key to achieving selective modifications at the hydroxyl functionality. This guide provides a foundational understanding of the reactivity of this compound, enabling its effective application in the synthesis of complex molecules for drug discovery and development. Further investigation into the optimization of these reactions will undoubtedly expand the utility of this valuable synthetic intermediate.
References
Methodological & Application
Synthesis of [1-(Aminomethyl)cyclobutyl]methanol from Cyclobutanone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of [1-(aminomethyl)cyclobutyl]methanol, a valuable building block in medicinal chemistry, starting from the readily available cyclobutanone. The described two-step protocol involves the formation of a key intermediate, 1-(hydroxymethyl)cyclobutanecarbonitrile, followed by its reduction to the target amino alcohol. This application note includes detailed experimental procedures, a summary of quantitative data, safety precautions, and a workflow diagram to ensure a reproducible and safe synthesis.
Introduction
This compound and its derivatives are important structural motifs in the development of novel therapeutic agents. The presence of a primary amine and a primary alcohol on a cyclobutane scaffold offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex molecules with potential applications in various disease areas. The synthetic route outlined herein provides a reliable method for accessing this compound from cyclobutanone.
Overall Synthetic Scheme
The synthesis of this compound from cyclobutanone is achieved in two sequential steps:
-
Step 1: Synthesis of 1-(hydroxymethyl)cyclobutanecarbonitrile. This step involves a nucleophilic addition of cyanide to cyclobutanone in the presence of formaldehyde, forming the α-hydroxynitrile intermediate.
-
Step 2: Reduction of 1-(hydroxymethyl)cyclobutanecarbonitrile. The nitrile functional group of the intermediate is then reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final product.
Experimental Protocols
Safety Precautions:
-
Potassium Cyanide (KCN): EXTREMELY TOXIC. Handle only in a well-ventilated fume hood.[1][2][3][4][5] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[1][4] Avoid contact with acids, which liberates highly toxic hydrogen cyanide gas.[2][5] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
Lithium Aluminum Hydride (LiAlH₄): HIGHLY REACTIVE AND FLAMMABLE. Reacts violently with water.[6] Handle under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use. The work-up procedure must be performed with extreme caution.[6][7][8][9][10]
Step 1: Synthesis of 1-(hydroxymethyl)cyclobutanecarbonitrile
This procedure is adapted from analogous reactions with cyclic ketones.
Materials:
-
Cyclobutanone
-
Potassium cyanide (KCN)
-
Formaldehyde (37% solution in water)
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium cyanide in deionized water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of cyclobutanone in diethyl ether to the cooled cyanide solution while maintaining the temperature below 10 °C.
-
To this mixture, add a formaldehyde solution dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Cool the reaction mixture back to 0-5 °C and cautiously acidify with hydrochloric acid to a pH of approximately 2-3 to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bisulfite solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(hydroxymethyl)cyclobutanecarbonitrile.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure details the reduction of the nitrile intermediate using lithium aluminum hydride.
Materials:
-
1-(hydroxymethyl)cyclobutanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup (water, 15% NaOH, water)[6]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
To a dry three-necked round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Dissolve 1-(hydroxymethyl)cyclobutanecarbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[6][9] This should produce a granular precipitate.
-
Filter the resulting solid and wash it thoroughly with THF and diethyl ether.
-
Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Data Presentation
| Parameter | Step 1: 1-(hydroxymethyl)cyclobutanecarbonitrile | Step 2: this compound |
| Molecular Formula | C₆H₉NO | C₆H₁₃NO |
| Molecular Weight | 111.14 g/mol [11] | 115.18 g/mol [12] |
| Appearance | Colorless to off-white solid/oil | Colorless liquid |
| Yield | Typically 60-80% | Typically 70-90% |
| Boiling Point | Predicted: 279.3±25.0 °C | Not available |
| ¹H NMR (CDCl₃, δ ppm) | Predicted shifts: Cyclobutane protons (1.8-2.6), -CH₂OH (3.5-3.8), -OH (variable) | Predicted shifts: Cyclobutane protons (1.6-2.2), -CH₂NH₂ (2.7-3.0), -CH₂OH (3.4-3.7), -NH₂ & -OH (variable) |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted shifts: Cyclobutane carbons (15-40), C-CN (45-55), -CH₂OH (60-70), -CN (118-122) | Predicted shifts: Cyclobutane carbons (15-40), C-CH₂NH₂ (50-60), -CH₂NH₂ (40-50), -CH₂OH (65-75) |
| IR (cm⁻¹) | ~3400 (O-H), ~2950 (C-H), ~2240 (C≡N), ~1050 (C-O) | ~3350 (N-H, O-H), ~2950 (C-H), ~1600 (N-H bend), ~1050 (C-O) |
Note: Spectroscopic data are predicted based on analogous structures and may vary. Experimental data should be obtained for confirmation.
Workflow and Logic Diagram
Figure 1. Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
Figure 2. Key chemical transformations in the synthesis.
References
- 1. purdue.edu [purdue.edu]
- 2. geneseo.edu [geneseo.edu]
- 3. rowe.com.au [rowe.com.au]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. nj.gov [nj.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Page loading... [guidechem.com]
- 12. scbt.com [scbt.com]
Application Notes and Protocols: Asymmetric Synthesis of [1-(Aminomethyl)cyclobutyl]methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the asymmetric synthesis of [1-(aminomethyl)cyclobutyl]methanol and its derivatives. This chiral 1,1-disubstituted cyclobutane motif is a valuable building block in medicinal chemistry, offering a rigid scaffold to explore new chemical space. The protocols outlined below are based on established synthetic methodologies for constructing chiral cyclobutane rings and functional group transformations.
Introduction
This compound presents a unique structural framework with a quaternary stereocenter, making its enantioselective synthesis a significant challenge. The cyclobutane ring imparts conformational rigidity, which can be advantageous in drug design for optimizing ligand-receptor interactions. This application note details a proposed asymmetric synthetic route, providing experimental protocols and expected outcomes based on analogous reactions reported in the chemical literature.
Proposed Asymmetric Synthetic Route
A plausible and efficient asymmetric synthesis of this compound can be envisioned starting from cyclobutanone. The key steps involve an asymmetric hydrocyanation to introduce the first functional group and set the stereocenter, followed by reduction and subsequent functional group manipulations.
Overall Synthetic Scheme:
Caption: Proposed synthetic pathway for this compound.
Key Experimental Protocols
Step 1: Asymmetric Hydrocyanation of Cyclobutanone
This crucial step establishes the chirality of the final product. An enzyme-catalyzed or a chiral Lewis acid-catalyzed hydrocyanation of cyclobutanone can be employed to produce the chiral cyanohydrin with high enantioselectivity.
Protocol 1a: Enzymatic Hydrocyanation
-
Reagents: Cyclobutanone (1.0 equiv), (R)-Oxynitrilase (e.g., from Prunus amygdalus), trimethylsilyl cyanide (TMSCN, 1.5 equiv), citrate buffer (pH 4.5).
-
Procedure:
-
To a stirred solution of cyclobutanone in citrate buffer at room temperature, add the (R)-Oxynitrilase.
-
Slowly add TMSCN to the mixture.
-
Stir the reaction for 24-48 hours, monitoring by TLC or GC for the disappearance of the starting material.
-
Upon completion, extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 1b: Chiral Lewis Acid-Catalyzed Hydrocyanation
-
Reagents: Cyclobutanone (1.0 equiv), chiral Lewis acid catalyst (e.g., a Ti- or Al-based complex with a chiral ligand, 5-10 mol%), TMSCN (1.2 equiv), dichloromethane (DCM) as solvent.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst in dry DCM.
-
Cool the solution to the optimized temperature (typically between -78 °C and 0 °C).
-
Add cyclobutanone to the solution.
-
Add TMSCN dropwise over a period of 30 minutes.
-
Stir the reaction at the same temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash chromatography.
-
Step 2: Reduction of the Chiral Cyanohydrin
The resulting chiral cyanohydrin is then reduced to the corresponding aminomethyl alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.
-
Reagents: Chiral cyclobutane cyanohydrin (1.0 equiv), lithium aluminum hydride (LAH, 3.0-4.0 equiv), anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend LAH in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the chiral cyanohydrin in anhydrous diethyl ether to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 3: Protection and Purification (Optional)
The resulting amino alcohol can be purified directly or, if necessary, protected as its N-Boc derivative for easier handling and purification.
-
Reagents: Crude [1-(hydroxymethyl)cyclobutyl]methanamine (1.0 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), triethylamine (TEA, 1.2 equiv), dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude amino alcohol in DCM.
-
Add triethylamine, followed by the dropwise addition of a solution of Boc₂O in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the N-Boc protected amino alcohol by flash column chromatography.
-
If the unprotected amino alcohol is desired, the Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.
-
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthetic route based on literature precedents for similar transformations.
| Step | Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1a | Asymmetric Hydrocyanation | (R)-Oxynitrilase, TMSCN | Citrate Buffer | RT | 24-48 | 70-85 | >95 |
| 1b | Asymmetric Hydrocyanation | Chiral Lewis Acid, TMSCN | DCM | -78 to 0 | 12-24 | 80-95 | 90-99 |
| 2 | Reduction of Cyanohydrin | LiAlH₄ | Diethyl Ether | Reflux | 4-6 | 75-90 | >98 (retention) |
| 3 | N-Boc Protection | Boc₂O, TEA | DCM | RT | 12 | 90-98 | - |
Logical Workflow Diagram
Caption: Detailed workflow for the asymmetric synthesis.
Conclusion
The described protocols provide a robust framework for the asymmetric synthesis of this compound derivatives. The key to success lies in the optimization of the asymmetric hydrocyanation step to achieve high enantioselectivity. The subsequent reduction and purification steps are generally high-yielding and preserve the stereochemical integrity of the molecule. This synthetic route offers a viable pathway for accessing this valuable chiral building block for applications in drug discovery and development. Researchers should note that the specific reaction conditions may require optimization depending on the scale and the specific derivatives being synthesized.
The Promising Role of [1-(Aminomethyl)cyclobutyl]methanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the cyclobutane ring has positioned it as an increasingly valuable scaffold in modern medicinal chemistry. Its incorporation into drug candidates can impart favorable pharmacological properties, including enhanced metabolic stability and conformational restriction of flexible molecules. Among the diverse array of cyclobutane-containing building blocks, [1-(Aminomethyl)cyclobutyl]methanol stands out as a key intermediate for the synthesis of novel therapeutic agents. This document provides an overview of its applications, along with protocols for its utilization in the synthesis of potential drug candidates.
Chemical and Physical Properties
[1-Aminomethyl)cyclobutyl]methanol, also known as 1-Hydroxymethyl-1-aminomethylcyclobutane, is a colorless liquid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2041-56-7 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Appearance | Colorless Liquid | [1] |
| Storage | 2-8°C | [1] |
Applications in Medicinal Chemistry
This compound serves as a versatile building block for the synthesis of a variety of bioactive molecules. The presence of both a primary amine and a primary alcohol on a quaternary carbon atom of the cyclobutane ring allows for diverse chemical modifications and the introduction of various pharmacophoric elements.
General applications include its use as a key intermediate in the development of compounds targeting:
-
Neurological Disorders: The cyclobutane moiety can serve as a rigid scaffold to orient functional groups for optimal interaction with neurological targets.[1]
-
Pain Management: Derivatives can be designed to interact with receptors and enzymes involved in pain signaling pathways.[1]
-
Anti-inflammatory Agents: The unique structure can be exploited to develop selective inhibitors of inflammatory targets.[1]
The incorporation of the 1,1-disubstituted cyclobutane motif can offer several advantages in drug design:
-
Conformational Restriction: The rigid cyclobutane core reduces the number of accessible conformations of a molecule, which can lead to increased binding affinity and selectivity for its biological target.
-
Metabolic Stability: The strained cyclobutane ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to improved pharmacokinetic profiles.
-
Intellectual Property: The novelty of the scaffold can be advantageous in securing intellectual property rights for new chemical entities.
Experimental Protocols
While specific protocols for the synthesis of final drug compounds from this compound are proprietary and context-dependent, the following sections provide generalized experimental procedures for common transformations of this building block.
Protocol 1: N-Acylation of the Amino Group
This protocol describes the general procedure for acylating the primary amine of this compound to introduce various substituents.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) for carboxylic acids
-
Aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen aprotic solvent.
-
Add the base (1.1 - 1.5 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.0 - 1.2 eq) or the carboxylic acid (1.0 eq) and coupling agent (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.
Protocol 2: O-Alkylation/Acylation of the Hydroxyl Group
This protocol outlines a general method for modifying the hydroxyl group of an N-protected this compound derivative. The amino group should be protected (e.g., as a Boc-carbamate) prior to this reaction.
Materials:
-
N-protected this compound
-
Alkyl halide or acyl chloride
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide) for alkylation; Pyridine or TEA for acylation
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-protected this compound (1.0 eq) in the chosen aprotic solvent.
-
For O-alkylation, cool the solution to 0°C and add the base (e.g., NaH, 1.1 eq) portion-wise. Stir for 30 minutes.
-
Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature or heat as required. Monitor by TLC or LC-MS.
-
For O-acylation, add the base (e.g., pyridine or TEA, 1.5 eq) followed by the acyl chloride (1.2 eq) at 0°C.
-
Upon completion, carefully quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
If necessary, deprotect the amino group using standard conditions (e.g., TFA in DCM for Boc deprotection).
Visualization of Synthetic Strategy
The following diagram illustrates a generalized workflow for the derivatization of this compound.
Caption: General synthetic workflow for derivatization.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features provide a solid foundation for the design and synthesis of novel drug candidates with potentially improved pharmacological profiles. The protocols outlined above serve as a starting point for the exploration of its chemical space, paving the way for the discovery of new therapeutics for a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to fully exploit its potential in drug discovery.
References
[1-(Aminomethyl)cyclobutyl]methanol Scaffold: Application Notes and Protocols for Drug Design
For Researchers, Scientists, and Drug Development Professionals
The [1-(Aminomethyl)cyclobutyl]methanol scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional structure that can impart favorable pharmacological properties to drug candidates. Its inherent rigidity and substitution pattern provide a framework for developing selective and potent modulators of various biological targets. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this scaffold in drug design, with a focus on its application in developing neurotransmitter reuptake inhibitors.
Physicochemical Properties and Advantages in Drug Design
The cyclobutane ring of the this compound scaffold imposes significant conformational restriction on the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency. Furthermore, the three-dimensional nature of the cyclobutane moiety can enhance solubility and reduce the planarity of a molecule, which are often desirable attributes for drug candidates.
Case Study: Sibutramine - A Serotonin-Norepinephrine Reuptake Inhibitor
While no marketed drug contains the precise this compound structure, the closely related compound Sibutramine, N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine, serves as an excellent case study.[1][2][3] Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that was formerly marketed for the treatment of obesity.[2][4] Its mechanism of action involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft.[5]
Quantitative Data: Pharmacokinetics of Sibutramine
The pharmacokinetic profile of sibutramine and its active metabolites, M1 (mono-desmethylsibutramine) and M2 (di-desmethylsibutramine), has been studied in humans.[6][7][8] The data highlights the rapid absorption and extensive first-pass metabolism of the parent compound.
| Parameter | Sibutramine | Metabolite M1 | Metabolite M2 |
| Tmax (hours) | ~1.3 | ~3 | ~3 |
| Half-life (hours) | ~1.6 | - | - |
| Note | Rapidly absorbed and undergoes extensive first-pass metabolism. | Active metabolite. | Active metabolite. |
Table 1: Pharmacokinetic parameters of Sibutramine and its active metabolites in obese adolescents following a single 15 mg oral dose.[7]
Signaling Pathway: Modulation of Neurotransmitter Reuptake
The therapeutic effects of SNRIs like Sibutramine are mediated by their interaction with SERT and NET at the presynaptic terminal. By inhibiting these transporters, the reuptake of serotonin and norepinephrine from the synaptic cleft is reduced, leading to prolonged and enhanced neurotransmission.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize compounds targeting the serotonin and norepinephrine transporters.
Protocol 1: Radioligand Binding Assay for Serotonin Transporter (SERT)
This assay determines the binding affinity (Ki) of a test compound for SERT by measuring its ability to displace a specific radioligand.[9][10][11]
Materials:
-
Cell Membranes: Membranes from cells stably expressing human SERT (hSERT).
-
Radioligand: [³H]Citalopram or other suitable high-affinity SERT radioligand.
-
Test Compound: Compound containing the this compound scaffold.
-
Reference Compound: A known SERT inhibitor (e.g., Sertraline, Fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Membrane and Radioligand Addition: Add 150 µL of diluted hSERT-containing cell membranes and 50 µL of [³H]Citalopram (at a concentration near its Kd) to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a pre-soaked glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate Ki: Use the Cheng-Prusoff equation to calculate the binding affinity (Ki): Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
Protocol 2: Norepinephrine Reuptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.[12][13]
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human norepinephrine transporter (hNET), such as SK-N-BE(2)C or HEK293-hNET cells.
-
Radiolabeled Substrate: [³H]Norepinephrine.
-
Test Compound: Compound containing the this compound scaffold.
-
Reference Compound: A known NET inhibitor (e.g., Desipramine).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Wash Buffer: Ice-cold KRH buffer.
-
Lysis Buffer.
-
Scintillation Cocktail.
-
96-well cell culture plates.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Plate the hNET-expressing cells in 96-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in KRH buffer.
-
Pre-incubation: Wash the cell monolayers with KRH buffer and then pre-incubate with the test or reference compounds for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate norepinephrine uptake by adding [³H]Norepinephrine to each well at a final concentration near its Km for NET.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
Data Analysis:
-
Calculate Specific Uptake: Specific Uptake = Total Uptake (in the absence of inhibitor) - Non-specific Uptake (in the presence of a high concentration of a known NET inhibitor like Desipramine).
-
Determine IC50: Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutics. Its rigid, three-dimensional structure can be exploited to achieve high potency and selectivity for a variety of biological targets. The provided protocols for characterizing the interaction of compounds with the serotonin and norepinephrine transporters offer a robust framework for researchers engaged in the discovery and development of new drugs for neurological and psychiatric disorders. By leveraging the unique properties of this scaffold and employing rigorous in vitro characterization, the development of the next generation of CNS-acting drugs can be significantly advanced.
References
- 1. EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it - Google Patents [patents.google.com]
- 2. Enantioselective pharmacokinetics of sibutramine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GB2184122A - N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine saltt - Google Patents [patents.google.com]
- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. fda.gov [fda.gov]
- 8. Relative bioavailability and pharmacokinetics of a new sibutramine formulation in healthy male subjects: a randomized, open-label, two-period, comparative crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Applications of [1-(Aminomethyl)cyclobutyl]methanol Derivatives in Neuroscience Research: Targeting Voltage-Gated Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1-(Aminomethyl)cyclobutyl]methanol serves as a key structural motif in the design of novel therapeutic agents for neurological disorders. While this specific molecule is primarily a synthetic intermediate, its core structure is central to a class of compounds known as gabapentinoids. These compounds are analogues of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and have demonstrated significant clinical efficacy in the treatment of epilepsy and neuropathic pain. This document outlines the application of cyclobutane-containing gabapentinoid derivatives in neuroscience research, focusing on their mechanism of action, relevant signaling pathways, and detailed experimental protocols for their evaluation.
The primary molecular target of gabapentinoids is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs). These channels are critical for neurotransmitter release and neuronal excitability. In pathological states such as neuropathic pain, the expression of α2δ subunits is upregulated, contributing to central sensitization and pain hypersensitivity. Gabapentinoids bind to the α2δ-1 and α2δ-2 subunits, interfering with their trafficking to the plasma membrane and thereby reducing the density of functional calcium channels at the presynaptic terminal. This leads to a decrease in calcium influx and subsequent reduction in the release of excitatory neurotransmitters.
Mechanism of Action: Modulation of Voltage-Gated Calcium Channels
The analgesic and anticonvulsant effects of gabapentinoid compounds are not mediated by direct interaction with GABA receptors, but rather through their high-affinity binding to the α2δ subunits of VGCCs. This interaction is crucial for their therapeutic effects.
Key Points:
-
Binding Specificity: Gabapentinoids, including potential cyclobutane derivatives, selectively bind to the α2δ-1 and α2δ-2 subunits of VGCCs. They do not bind to the α2δ-3 subunit.
-
Inhibition of Trafficking: The binding of gabapentinoids to the α2δ subunit disrupts the forward trafficking of the channel complex to the cell surface. This leads to a reduction in the number of functional calcium channels at the presynaptic membrane.
-
Reduced Neurotransmitter Release: By decreasing the density of presynaptic VGCCs, gabapentinoids effectively diminish calcium influx upon neuronal depolarization. This, in turn, curtails the release of excitatory neurotransmitters such as glutamate and substance P, which are key mediators of pain signaling.
The following diagram illustrates the proposed mechanism of action for gabapentinoid compounds.
Quantitative Data: Binding Affinities and In Vitro Efficacy
| Compound | Target | Assay | Kd (nM) | Reference |
| Gabapentin | α2δ-1 | Radioligand Binding | 59 | |
| Gabapentin | α2δ-2 | Radioligand Binding | 153 |
Experimental Protocols
Radioligand Binding Assay for α2δ Subunit Affinity
This protocol is used to determine the binding affinity of a test compound for the α2δ subunits of VGCCs.
Workflow Diagram:
Methodology:
-
Membrane Preparation:
-
Transfect HEK293 cells with plasmids encoding the human α2δ-1 or α2δ-2 subunit.
-
Culture cells for 48-72 hours.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes (20-50 µg of protein).
-
Add a fixed concentration of [³H]-gabapentin (e.g., 10 nM).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound derivative).
-
For non-specific binding, add a high concentration of unlabeled gabapentin (e.g., 10 µM).
-
Incubate at room temperature for 1-2 hours.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the effect of test compounds on high-voltage-activated (HVA) calcium channel currents in cultured neurons.
Methodology:
-
Cell Culture:
-
Culture primary neurons, such as rat dorsal root ganglion (DRG) neurons, which endogenously express HVA calcium channels.
-
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record calcium channel currents.
-
Use an extracellular solution containing Ba²⁺ as the charge carrier to enhance the recorded currents and block potassium channels (e.g., in mM: 130 Choline-Cl, 25 TEA-Cl, 3 KCl, 5 BaCl₂, 0.6 MgCl₂, 10 HEPES, 4 Glucose, pH 7.4).
-
Use an intracellular solution designed to isolate calcium currents (e.g., in mM: 140 CsCl, 10 EGTA, 0.1 CaCl₂, 2 MgCl₂, 10 HEPES, 2 ATP, pH 7.2).
-
Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV for 100 ms) to elicit HVA calcium currents.
-
-
Compound Application:
-
Establish a stable baseline recording of the calcium currents.
-
Acutely apply the test compound via bath perfusion and observe any immediate effects on the current amplitude.
-
For chronic studies, incubate the cultured neurons with the test compound for several hours (e.g., 17-20 hours) prior to recording to assess effects on channel trafficking.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after compound application.
-
Calculate the percentage of inhibition of the calcium current.
-
Construct concentration-response curves to determine the IC₅₀ of the compound.
-
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The CCI model is a widely used animal model to induce neuropathic pain and evaluate the efficacy of analgesic compounds.
Methodology:
-
Surgical Procedure:
-
Anesthetize a rat or mouse.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Place four loose ligatures around the sciatic nerve at approximately 1 mm intervals.
-
Close the incision with sutures.
-
-
Behavioral Testing:
-
Assess the development of mechanical allodynia and thermal hyperalgesia at baseline and at various time points post-surgery (e.g., days 7, 14, 21).
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw and measure the paw withdrawal latency.
-
-
Drug Administration and Efficacy Evaluation:
-
Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at various doses.
-
Perform behavioral testing at different time points after drug administration to determine the onset and duration of the analgesic effect.
-
Compare the paw withdrawal thresholds or latencies in the drug-treated group to a vehicle-treated control group.
-
Conclusion
Derivatives of this compound represent a promising area of research for the development of novel therapeutics for neurological disorders, particularly neuropathic pain and epilepsy. By leveraging the established pharmacology of gabapentinoids and the unique structural properties of the cyclobutane moiety, researchers can explore new chemical space to design potent and selective modulators of voltage-gated calcium channels. The protocols and information provided herein offer a comprehensive guide for the preclinical evaluation of these compounds.
Application Notes and Protocols: [1-(Aminomethyl)cyclobutyl]methanol as a Constrained GABA Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The conformational flexibility of the GABA molecule allows it to bind to different receptor subtypes, namely GABAA, GABAB, and GABAC receptors. However, this flexibility can also lead to a lack of receptor selectivity and undesirable side effects for GABAergic drugs. The development of conformationally restricted GABA analogs, which incorporate cyclic structures to limit the molecule's rotational freedom, is a key strategy to enhance receptor selectivity, improve pharmacokinetic properties, and increase therapeutic efficacy.
[1-(Aminomethyl)cyclobutyl]methanol is a conformationally constrained GABA analog that incorporates a cyclobutane ring. This rigid carbocyclic structure is designed to mimic a specific bioactive conformation of GABA, potentially leading to higher affinity and selectivity for a particular GABA receptor subtype. The introduction of the cyclobutane moiety can also increase lipophilicity, which may improve blood-brain barrier penetration. These application notes provide an overview of the rationale for using this compound as a constrained GABA analog, along with protocols for its evaluation.
Due to the limited availability of specific pharmacological data for this compound in the public domain, this document will utilize data from closely related conformationally restricted cyclopentane and cyclopentene GABA analogs to illustrate the principles and potential experimental outcomes.
Rationale for Developing Constrained GABA Analogs
The core concept behind developing constrained analogs like this compound is to lock the flexible GABA backbone into a conformation that is preferential for a specific receptor subtype. This approach is hypothesized to yield several advantages in drug development.
Caption: Rationale for developing a constrained GABA analog.
Data Presentation: Pharmacological Profile of Constrained GABA Analogs
The following tables summarize quantitative data for a series of cyclopentane and cyclopentene GABA analogs, which serve as a proxy to demonstrate the type of data that would be generated for this compound. The data is from studies on recombinant human ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes.[1]
Table 1: Agonist Activity (EC50) of Cyclopentane and Cyclopentene GABA Analogs at GABAC Receptors
| Compound | Receptor Subtype | EC50 (µM) |
| (+)-TACP | ρ1 | 2.7 ± 0.2 |
| ρ2 | 1.45 ± 0.22 | |
| (+)-CACP | ρ1 | 26.1 ± 1.1 |
| ρ2 | 20.1 ± 2.1 | |
| (-)-CACP | ρ1 | 78.5 ± 3.5 |
| ρ2 | 63.8 ± 23.3 | |
| TACP: trans-3-aminocyclopentanecarboxylic acid | ||
| CACP: cis-3-aminocyclopentanecarboxylic acid |
Table 2: Antagonist Activity (Ki) of a Cyclopentene GABA Analog at GABAC Receptors
| Compound | Receptor Subtype | Ki (µM) |
| (+)-4-ACPCA | ρ1 | 6.0 ± 0.1 |
| ρ2 | 4.7 ± 0.3 | |
| 4-ACPCA: 4-aminocyclopent-1-ene-1-carboxylic acid |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel GABA analogs.
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for GABA receptors.
Objective: To determine the inhibitory constant (Ki) of this compound at GABAA receptors.
Materials:
-
Radioligand: [³H]Muscimol or [³H]GABA
-
Membrane Preparation: Synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum)
-
Test Compound: this compound
-
Non-specific Binding Control: Unlabeled GABA (high concentration)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Instrumentation: Scintillation counter, filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol assesses the functional activity of the test compound on specific GABA receptor subtypes expressed in a controlled environment.
Objective: To determine the efficacy (EC50) and potency of this compound as an agonist or modulator at specific GABA receptor subtypes.
Materials:
-
Expression System: Xenopus laevis oocytes
-
cRNA: In vitro transcribed cRNA for the desired GABA receptor subunits (e.g., α1, β2, γ2 for GABAA; ρ1 for GABAC)
-
Recording Setup: Two-electrode voltage clamp amplifier, data acquisition system, and perfusion system
-
Solutions: Oocyte Ringer's solution (OR2), recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
Test Compound: this compound
-
Control Agonist: GABA
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and inject them with the cRNA encoding the GABA receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Apply GABA at its EC50 concentration to elicit a baseline current. Apply increasing concentrations of this compound to the oocyte and record the resulting current responses.
-
Data Analysis: Measure the peak amplitude of the current at each concentration. Normalize the responses to the maximal response and plot the normalized response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Hill slope.
Visualizations of Workflows and Pathways
GABAergic Signaling Pathway
The following diagram illustrates the basic mechanism of GABAergic neurotransmission and the potential point of intervention for a GABA analog.
Caption: GABAergic signaling and the modulatory role of the analog.
Experimental Workflow for GABA Analog Evaluation
This diagram outlines the typical progression of experiments for characterizing a novel GABA analog.
Caption: High-level workflow for the evaluation of a novel GABA analog.
References
Application Notes and Protocols for the Derivatization of [1-(Aminomethyl)cyclobutyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of [1-(Aminomethyl)cyclobutyl]methanol, a versatile building block in medicinal chemistry and drug discovery. The presence of both a primary amine and a primary alcohol allows for a variety of chemical modifications to introduce diverse functionalities. These notes cover two common derivatization strategies: N-acylation of the primary amine and O-silylation of the primary alcohol.
Introduction
This compound is a bifunctional molecule featuring a primary amine and a primary alcohol attached to a cyclobutane ring.[1] This unique structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2] Derivatization of one or both functional groups can be employed to modulate physicochemical properties, introduce pharmacophores, or enable further synthetic transformations.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2041-56-7 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.18 g/mol |
| Appearance | Colorless Liquid |
| Purity | Typically ≥96% |
Derivatization Protocols
Two primary derivatization strategies for this compound are presented below: N-acylation of the aminomethyl group and O-silylation of the hydroxymethyl group.
Protocol 1: N-Acylation with an Acyl Chloride
This protocol describes the formation of an amide bond by reacting the primary amine of this compound with an acyl chloride. This is a robust and widely used transformation in organic synthesis.[3][4] A common acylating agent, acetyl chloride, is used in this example.
Experimental Protocol:
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acylated product.
-
The crude product can be further purified by silica gel column chromatography if necessary.
Expected Outcome:
Quantitative Data (Representative for N-Acylation of Primary Amines):
| Amine Substrate | Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| p-Aminophenol | 4-Bromobutyryl chloride | Excess p-aminophenol | Acetone | 2.5 | 0 to RT | 52 |
| Various amines | Acetic anhydride | None | Water | 0.1-0.5 | RT | 85-95 |
| Various amines | Acetyl chloride | Iodine | Solvent-free | 0.1-0.5 | RT | 90-98 |
Note: This data is illustrative and based on similar reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Protocol 2: O-Silylation of the Primary Alcohol
This protocol details the protection of the primary alcohol group as a silyl ether. Silylation is a common strategy to increase the volatility of compounds for gas chromatography analysis or to protect hydroxyl groups during subsequent chemical transformations.[6][7] This example utilizes a common silylating agent, tert-butyldimethylsilyl chloride (TBDMSCl).
Experimental Protocol:
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM or DMF.
-
Add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude O-silylated product.
-
The crude product can be purified by silica gel column chromatography.
Expected Outcome:
This protocol should yield the O-silylated derivative, (1-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutyl)methanamine. The reaction is generally high-yielding for primary alcohols.
Quantitative Data (Representative for O-Silylation of Alcohols):
| Alcohol Substrate | Silylating Agent | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Various alcohols | Vinylsilanes | Rh(I)/HCl | Not specified | Not specified | RT | High |
| Various alcohols | HMDS | Iodine | Not specified | 0.1-2 | RT | 90-98 |
| Various alcohols | TBDMSCl | Imidazole | DMF | 2-12 | RT | 85-98 |
Note: This data is illustrative and based on similar reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Analytical Characterization of Derivatives
The successful derivatization of this compound can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the derivatized products.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the derivative, confirming the addition of the acyl or silyl group.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the derivatized product and for quantitative analysis, especially after derivatization with a UV-active acylating agent.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Silylated derivatives are often analyzed by GC-MS due to their increased volatility.[7][9]
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the derivatization and analysis of this compound.
Caption: A general workflow for the derivatization, purification, and analysis of this compound.
This application note provides a foundation for the derivatization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific acylating or silylating agents and analytical requirements.
References
- 1. [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride | 1956385-46-8 | Benchchem [benchchem.com]
- 2. Mild and Useful Method for N-Acylation of Amines: Ingenta Connect [ingentaconnect.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of [1-(Aminomethyl)cyclobutyl]methanol in Biological Samples
Introduction
[1-(Aminomethyl)cyclobutyl]methanol is a chemical compound with the molecular formula C6H13NO.[1] The accurate quantification of this and similar small polar molecules in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies in drug discovery and development. Due to the absence of specific published analytical methods for this compound, this document provides a comprehensive guide to developing and validating a robust analytical method based on established principles for similar analytes. The proposed methodologies are primarily centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful techniques for the selective and sensitive quantification of small molecules in complex biological samples.[2][3][4]
This document is intended for researchers, scientists, and drug development professionals, providing detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a thorough guide to method validation.
Proposed Analytical Methods
Given the polar nature of this compound, containing both an amino and a hydroxyl group, two primary analytical techniques are proposed:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and applicability to a wide range of polar compounds. Hydrophilic Interaction Chromatography (HILIC) is recommended for the separation of this polar analyte, as it often provides better retention and peak shape compared to traditional reversed-phase chromatography.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable, particularly for volatile compounds. However, it typically requires a derivatization step to increase the volatility and thermal stability of the polar analyte.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification in Human Plasma
This protocol outlines a method for the quantification of this compound in human plasma using protein precipitation for sample cleanup, followed by HILIC-LC-MS/MS analysis.
1. Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled (SIL) internal standard (IS), e.g., this compound-d4 (custom synthesis may be required)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade[6]
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Human plasma (K2EDTA)
-
Deionized water
2. Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the SIL-IS in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN/water to prepare a series of calibration standards.
-
Working IS Solution (100 ng/mL): Dilute the IS stock solution with 50:50 ACN/water.
3. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the working IS solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing the analyte and IS into the mass spectrometer.
5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA).[7][8][9] The following parameters should be assessed:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Protocol 2: GC-MS Method for Quantification in Urine
This protocol describes a GC-MS method for the quantification of this compound in urine, involving a derivatization step.
1. Materials and Reagents
-
This compound reference standard
-
SIL-Internal Standard
-
Urine
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl acetate, GC grade
-
Hydrochloric acid (HCl)
2. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Aliquot 100 µL of urine into a glass tube.
-
Add the internal standard.
-
Adjust the pH to >11 with NaOH.
-
Extract with 1 mL of ethyl acetate by vortexing for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions
-
GC System: Gas chromatograph.
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection Mode: Splitless.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: A program that provides good separation of the derivatized analyte.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.
-
Ionization Mode: EI.
-
Scan Mode: Selected Ion Monitoring (SIM).
Data Presentation
Quantitative data from method validation should be summarized in tables for clarity and easy comparison.
Table 1: Linearity of Calibration Curve
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| This compound | 1 - 1000 | > 0.995 | y = mx + c |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | < 20 | < 20 |
| Low | 3 | 2.95 | 98.3 | < 15 | < 15 |
| Medium | 50 | 51.2 | 102.4 | < 15 | < 15 |
| High | 800 | 790.4 | 98.8 | < 15 | < 15 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low | 3 | 0.95 - 1.05 | 85 - 115 |
| High | 800 | 0.95 - 1.05 | 85 - 115 |
Visualizations
Experimental Workflow Diagrams
References
- 1. usbio.net [usbio.net]
- 2. gcms.cz [gcms.cz]
- 3. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7. Validation of analytical methods [eurachem.org]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Use of [1-(Aminomethyl)cyclobutyl]methanol in the Synthesis of Novel Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1-(Aminomethyl)cyclobutyl]methanol is a valuable building block in medicinal chemistry, particularly for the synthesis of novel ligands targeting the Sigma-1 receptor. The unique structural features of the cyclobutane ring can impart favorable pharmacological properties to drug candidates. This document provides detailed application notes and protocols for the synthesis and evaluation of a novel ligand, ((1R,2S)-2-(Pyrrolidin-1-ylmethyl)cyclobutyl)methanol, a derivative of this compound, which has shown significant affinity for the Sigma-1 receptor and holds potential for the development of therapeutics for pain management and other neurological disorders.
The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular signaling, including the modulation of calcium signaling, and is implicated in a variety of pathological conditions. Ligands that modulate the Sigma-1 receptor are of significant interest for the treatment of pain, neurodegenerative diseases, and psychiatric disorders.
Application: Synthesis of a Novel Sigma-1 Receptor Ligand
This section details the synthesis of ((1R,2S)-2-(Pyrrolidin-1-ylmethyl)cyclobutyl)methanol, a potent Sigma-1 receptor ligand, utilizing a synthetic pathway starting from a derivative of this compound.
Experimental Protocols
Protocol 1: Synthesis of ((1R,2S)-2-(Hydroxymethyl)cyclobutyl)methyl methanesulfonate
This protocol describes the mesylation of the primary alcohol of a suitable cyclobutane precursor.
Materials:
-
(1R,2S)-1,2-Cyclohexanedimethanol (as a representative starting material for the cyclobutane analogue)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve (1R,2S)-1,2-cyclohexanedimethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of ((1R,2S)-2-(Pyrrolidin-1-ylmethyl)cyclobutyl)methanol via Reductive Amination
This protocol details the synthesis of the target ligand via reductive amination of an aldehyde intermediate with pyrrolidine.
Materials:
-
((1R,2S)-2-formylcyclobutyl)methyl methanesulfonate (or a similar aldehyde precursor)
-
Pyrrolidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the aldehyde precursor (1.0 eq) in DCE or THF in a round-bottom flask.
-
Add pyrrolidine (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ((1R,2S)-2-(Pyrrolidin-1-ylmethyl)cyclobutyl)methanol.
Data Presentation
The following table summarizes the binding affinity of the synthesized ligand for the Sigma-1 receptor, as reported in patent literature.
| Compound | Target | Binding Affinity (Ki) | Reference |
| ((1R,2S)-2-(Pyrrolidin-1-ylmethyl)cyclobutyl)methanol | Sigma-1 Receptor | Good to Excellent | European Patent EP 2832720 A1 |
Note: A specific numerical Ki value was not provided in the referenced patent document, which qualitatively described the affinity.
Visualizations
Logical Relationship of Synthesis
Caption: Synthetic pathway for the target ligand.
Experimental Workflow for Ligand Synthesis
Caption: General experimental workflow.
Sigma-1 Receptor Signaling Pathway
Caption: Simplified Sigma-1 receptor signaling.
Application Notes and Protocols for the N-alkylation of [1-(Aminomethyl)cyclobutyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of [1-(Aminomethyl)cyclobutyl]methanol, a valuable building block in medicinal chemistry. The protocols described herein are based on established methods for the N-alkylation of primary amines, offering two common and effective strategies: reductive amination and direct alkylation with alkyl halides.
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds with a wide range of biological activities. This compound possesses both a primary amine and a primary alcohol, making it a versatile bifunctional starting material. The selective N-alkylation of this compound allows for the introduction of various substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The methods presented below provide reliable pathways to synthesize novel N-substituted this compound derivatives.
Key Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented: Reductive Amination and Direct Alkylation.
Protocol 1: Reductive Amination with Aldehydes
This one-pot procedure involves the in-situ formation of an imine between this compound and an aldehyde, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride. This method is advantageous due to its mild reaction conditions and broad substrate scope.[1][2]
Materials and Reagents:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated product.
Protocol 2: Direct Alkylation with Alkyl Halides
This classic method involves the nucleophilic substitution of an alkyl halide by the primary amine.[3] To favor mono-alkylation and minimize the formation of the dialkylated byproduct, the reaction can be carried out using the hydrobromide salt of the amine.[4][5]
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN, 0.1 M), add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes hypothetical quantitative data for the N-alkylation of this compound using the protocols described above.
| Entry | Method | Alkylating Agent | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | Reductive Amination | Isobutyraldehyde | N-isobutyl-[1-(aminomethyl)cyclobutyl]methanol | 85 | >98 |
| 2 | Reductive Amination | Benzaldehyde | N-benzyl-[1-(aminomethyl)cyclobutyl]methanol | 78 | >97 |
| 3 | Direct Alkylation | Benzyl Bromide | N-benzyl-[1-(aminomethyl)cyclobutyl]methanol | 72 | >95 |
| 4 | Direct Alkylation | Ethyl Iodide | N-ethyl-[1-(aminomethyl)cyclobutyl]methanol | 65 | >96 |
Visualizations
The following diagrams illustrate the experimental workflows for the two N-alkylation protocols.
Caption: Experimental workflow for the reductive amination of this compound.
Caption: Experimental workflow for the direct alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Cyclobutanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted cyclobutanes.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
Issue 1: Low or No Yield in Photochemical [2+2] Cycloadditions
Q: My photochemical [2+2] cycloaddition is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?
A: Low yields in photochemical [2+2] cycloadditions are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inadequate Light Source or Irradiation Time: The wavelength and intensity of the UV light source are critical. Ensure the lamp's emission spectrum overlaps with the absorbance spectrum of the alkene or photosensitizer. Prolonging the irradiation time can sometimes improve yields, but be mindful of potential photodegradation of the product.
-
Presence of Oxygen: Triplet-sensitized reactions are highly sensitive to oxygen, which can quench the excited state of the sensitizer. It is crucial to thoroughly deoxygenate the solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen before and during irradiation.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome. For triplet-sensitized reactions, solvents that are transparent at the irradiation wavelength and do not quench the triplet state should be used. In some cases, solvent polarity can influence the stability of intermediates and the efficiency of the cycloaddition.
-
Low Reactant Concentration: Low concentrations can disfavor the bimolecular cycloaddition. Increasing the concentration of the reactants may improve the yield.
-
Competing Side Reactions: Alkenes can undergo other photochemical reactions, such as E/Z isomerization or decomposition. The use of a triplet sensitizer can help to populate the reactive triplet state and minimize these side reactions.
-
Photodegradation of Product: The cyclobutane product itself might be photolabile under the reaction conditions, leading to ring-opening or other decomposition pathways. Monitoring the reaction over time by techniques like TLC or NMR can help determine if product degradation is occurring. If so, reducing the irradiation time or using a filter to block shorter, more energetic wavelengths might be beneficial.
Troubleshooting Workflow for Low Yield in Photochemical [2+2] Cycloaddition
Caption: A stepwise guide to troubleshooting low yields in photochemical [2+2] cycloadditions.
Issue 2: Poor Stereoselectivity in Cyclobutane Synthesis
Q: I am observing a mixture of diastereomers or enantiomers in my cyclobutane synthesis. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is a central challenge in substituted cyclobutane synthesis. The approach to improving it depends on the reaction type.
Strategies for Improving Stereoselectivity:
-
For [2+2] Cycloadditions:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively control the facial selectivity of the cycloaddition. The auxiliary can be cleaved after the reaction to yield the desired enantiomerically enriched product.
-
Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other.[1]
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the transition states leading to the different stereoisomers.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and transition states, thereby affecting stereoselectivity.[2]
-
-
For Ring Contraction of Pyrrolidines:
-
Stereochemistry of the Starting Material: The ring contraction of pyrrolidines to cyclobutanes is often stereospecific. The stereochemistry of the substituents on the starting pyrrolidine directly dictates the stereochemistry of the final cyclobutane product.[3] Therefore, ensuring the stereochemical purity of the starting pyrrolidine is paramount.
-
Quantitative Data on Stereoselective Cyclobutane Synthesis
| Reaction Type | Catalyst/Auxiliary | Substrate 1 | Substrate 2 | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Lewis Acid-Catalyzed [2+2] | Chiral Oxazaborolidine | Allenoate | Alkene | >95:5 | 90-98% | 70-95% | [4] |
| Pyrrolidine Ring Contraction | Iodonitrene Chemistry | Optically Pure Spirooxindole Pyrrolidine | - | >20:1 | 97% | 46% | [3] |
| Photochemical [2+2] | Chiral Thioxanthone | Tethered Diolefin | - | 85:15 | 90% | 75% | [5] |
Issue 3: Difficulty in Separating Cyclobutane Diastereomers
Q: I have synthesized a mixture of cyclobutane diastereomers and am struggling to separate them. What purification techniques can I use?
A: The separation of diastereomers can be challenging due to their similar physical properties. However, several chromatographic and crystallization techniques can be employed.
Purification Methods:
-
Column Chromatography: This is the most common method for separating diastereomers.[6]
-
Optimization: Experiment with different solvent systems (mobile phases) of varying polarities. Sometimes, a less polar solvent system with a longer column can provide better separation.
-
Stationary Phase: While silica gel is standard, other stationary phases like alumina or reverse-phase C18 may offer different selectivities.[2]
-
-
Recrystallization: If the diastereomers are crystalline, fractional recrystallization can be an effective purification method.[7][8] This technique relies on slight differences in the solubility of the diastereomers in a particular solvent.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be used. Chiral HPLC is necessary for separating enantiomers but can also be effective for diastereomers in some cases.[9][10]
-
Derivatization: Converting the diastereomeric mixture into derivatives (e.g., esters from alcohols) can alter their physical properties, making them easier to separate by chromatography. The original functionality can then be restored in a subsequent step.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of substituted cyclobutanes.
Q1: What are the main challenges in the synthesis of substituted cyclobutanes?
A1: The primary challenges stem from the inherent ring strain of the four-membered ring, which is approximately 26 kcal/mol. This strain influences the reactivity and stability of cyclobutanes and their synthetic precursors. Key challenges include:
-
Controlling Stereoselectivity: Achieving high diastereo- and enantioselectivity is often difficult due to the subtle energy differences between competing reaction pathways.[11]
-
Controlling Regioselectivity: In [2+2] cycloadditions between unsymmetrical alkenes, controlling the formation of "head-to-head" versus "head-to-tail" regioisomers can be challenging.[12]
-
Low Yields and Side Reactions: The high activation barriers for forming a strained four-membered ring can lead to low yields and competing side reactions, such as [4+2] cycloadditions or polymerization.
-
Ring Opening: The strain in the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions (e.g., with nucleophiles or under thermal stress).[13]
Q2: What are the advantages of using a Lewis acid catalyst in [2+2] cycloadditions?
A2: Lewis acid catalysis offers several advantages over thermal or photochemical methods for [2+2] cycloadditions:
-
Increased Reactivity and Yield: Lewis acids can activate one of the alkene components, lowering the activation energy of the reaction and leading to higher yields under milder conditions.[4]
-
Improved Diastereoselectivity: By coordinating to the reactants, Lewis acids can lock them into a specific conformation, leading to a higher preference for one diastereomer.[4]
-
Potential for Enantioselectivity: The use of chiral Lewis acids can induce enantioselectivity, providing access to enantioenriched cyclobutane products.
Q3: How does the stereochemistry of the starting pyrrolidine affect the outcome of a ring contraction synthesis of cyclobutanes?
A3: The ring contraction of substituted pyrrolidines to cyclobutanes via nitrogen extrusion is a stereospecific process. This means that the stereochemical information from the starting pyrrolidine is transferred to the cyclobutane product.[3] For example, a trans-substituted pyrrolidine will yield a trans-substituted cyclobutane. This makes the synthesis of enantiomerically pure cyclobutanes possible, provided that the starting pyrrolidine is also enantiomerically pure.
Logical Relationship between Synthetic Methods and Key Challenges
Caption: Interplay between common synthetic methods for cyclobutanes and the associated challenges.
Experimental Protocols
This section provides generalized methodologies for key experiments discussed. Researchers should consult the original literature for specific substrate details and safety precautions.
Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides
-
In a quartz reaction vessel, combine the alkene (2.0 equivalents) and the N-alkyl maleimide (1.0 equivalent).
-
Add an appropriate solvent (e.g., CH₂Cl₂).
-
Seal the vessel and deoxygenate the mixture by bubbling with argon for at least 30 minutes.
-
Irradiate the stirred reaction mixture with a suitable UV lamp (e.g., 370 nm) under an argon atmosphere for 16-70 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., petroleum ether/ethyl acetate) to afford the desired cyclobutane product.
Protocol 2: General Procedure for Lewis Acid-Catalyzed [2+2] Cycloaddition of Aryl Alkynes with Acrylates
-
To a flame-dried flask under an inert atmosphere, add the Lewis acid catalyst system (e.g., In(tfacac)₃ and TMSBr).
-
Add the anhydrous solvent (e.g., CH₂Cl₂).
-
Add the aryl alkyne (1.0 equivalent) and the acrylate (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the cyclobutene product, which can be subsequently hydrogenated to the corresponding cyclobutane.
Protocol 3: General Procedure for the Stereoselective Ring Contraction of Pyrrolidines
-
To a solution of the substituted pyrrolidine (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE), add ammonium carbamate (4.0 equivalents) and hydroxy(tosyloxy)iodobenzene (HTIB) (2.0 equivalents).
-
Heat the reaction mixture to 80 °C and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the substituted cyclobutane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06499A [pubs.rsc.org]
- 5. Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Home Page [chem.ualberta.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of [1-(Aminomethyl)cyclobutyl]methanol by Chromatography
Welcome to the technical support center for the chromatographic purification of [1-(Aminomethyl)cyclobutyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the amine group's ionization. | Adjust the mobile phase pH. For reverse-phase chromatography, a pH of 2-4 or >8 is often effective for primary amines. For normal-phase, consider adding a small amount of a basic modifier like triethylamine. |
| Secondary interactions with residual silanols on the silica stationary phase. | Use an end-capped column or add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block active sites. | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Low Recovery | Irreversible adsorption of the analyte to the stationary phase. | Modify the mobile phase with additives to reduce strong interactions. Consider switching to a different stationary phase (e.g., polymer-based or a different bonded phase). |
| Analyte instability under the chromatographic conditions. | Ensure the mobile phase pH and temperature are within the stability range of the compound. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and adequate mixing. Use a mobile phase degasser. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Column degradation. | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. | |
| Ghost Peaks | Contamination in the mobile phase, sample, or HPLC system. | Use high-purity solvents and freshly prepared samples. Purge the injection port and flush the system thoroughly. |
| Carryover from a previous injection. | Implement a needle wash step and inject a blank run between samples. | |
| High Backpressure | Blockage in the column or system tubing. | Check for blockages and filter the sample and mobile phase. Reverse flush the column (if recommended by the manufacturer). |
| Particulate matter from the sample. | Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. |
Frequently Asked Questions (FAQs)
Q1: What type of chromatography is best suited for purifying this compound?
A1: Due to its polar nature, several chromatographic techniques can be employed. Reverse-phase HPLC is a common choice, often requiring an aqueous mobile phase with an organic modifier. Normal-phase chromatography can also be effective, typically using a non-polar solvent system. For larger scale purifications, flash column chromatography with silica gel or a modified stationary phase is suitable.
Q2: What are the ideal mobile phase conditions for reverse-phase HPLC purification?
A2: A good starting point for reverse-phase HPLC is a gradient elution with water and acetonitrile or methanol, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier helps to protonate the amine group, leading to better peak shape.
Q3: How can I improve the resolution between my target compound and closely related impurities?
A3: To improve resolution, you can optimize several parameters. Try adjusting the mobile phase composition, such as the type of organic modifier or the pH. Reducing the flow rate can also enhance separation efficiency. If these adjustments are insufficient, consider a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) or a smaller particle size for higher efficiency.
Q4: Can I use mass spectrometry (MS) detection with any mobile phase for this compound?
A4: When using MS detection, it is crucial to use volatile mobile phase additives. Formic acid, acetic acid, and ammonium formate are excellent choices. Avoid non-volatile buffers like phosphate, as they can contaminate the MS ion source.
Q5: How should I prepare my sample for chromatographic purification?
A5: Dissolve the crude this compound in a solvent that is compatible with the mobile phase and as weak as possible to ensure sharp peaks. For reverse-phase chromatography, this is often the initial mobile phase composition. It is critical to filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter that could clog the column.
Experimental Protocols
Reverse-Phase HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or Mass Spectrometry (ESI+)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL and filter.
Preparative Flash Chromatography Protocol
-
Stationary Phase: Silica Gel, 40-63 µm
-
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) gradient. Start with 100% DCM and gradually increase the percentage of MeOH and TEA. A typical gradient might be from 100:0:0.1 to 90:10:0.1 (DCM:MeOH:TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.
-
Elution: Run the gradient, collecting fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) or a rapid analytical HPLC method to identify the fractions containing the pure product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical troubleshooting tree for common chromatography issues.
Technical Support Center: Overcoming Low Yield in [1-(Aminomethyl)cyclobutyl]methanol Synthesis
Welcome to the technical support center for the synthesis of [1-(Aminomethyl)cyclobutyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to help you overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited synthetic pathway involves a multi-step process beginning with the formation of a cyclobutane ring, followed by functional group manipulations. A common strategy starts with the alkylation of a malonic ester derivative with a 1,3-dihalopropane, followed by hydrolysis and subsequent reduction of the functional groups. A key intermediate in many reported syntheses is 1-cyanocyclobutane-1-carboxylic acid or its ester derivative.
Q2: What are the critical steps that typically lead to low yields in this synthesis?
A2: Low yields can arise at several stages of the synthesis. Key areas of concern include:
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Cyclobutane Ring Formation: Inefficient cyclization can be a major source of yield loss. This step is often sensitive to reaction conditions, including the choice of base and solvent.
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Reduction of Functional Groups: The simultaneous reduction of both a carboxylic acid (or ester) and a nitrile using strong reducing agents like Lithium Aluminum Hydride (LAH) can be challenging. Over-reduction, side reactions, and difficult workups are common issues.
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Workup and Purification: The workup of reactions involving LAH can be problematic due to the formation of aluminum salt emulsions, which can trap the product and complicate extraction. Purification of the final amino alcohol can also be challenging due to its polarity and potential for salt formation.
Q3: Are there alternative reducing agents to Lithium Aluminum Hydride (LAH) for the final reduction step?
A3: While LAH is a powerful and common reagent for reducing both nitriles and carboxylic acids, other options can be considered, especially if selectivity is an issue or to avoid the challenging LAH workup.[1][2][3] Catalytic hydrogenation using specific catalysts like Raney Nickel or Palladium on carbon can be an effective method for nitrile reduction.[2][3] However, reducing a carboxylic acid under these conditions is generally not feasible. Therefore, a two-step approach might be necessary, such as protecting the nitrile, reducing the carboxylic acid, deprotecting the nitrile, and then reducing the nitrile. Borane complexes (e.g., BH3-THF) are also effective for reducing carboxylic acids and can sometimes offer different selectivity profiles compared to LAH.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield in cyclobutane ring formation | Incomplete reaction or side reactions (e.g., polymerization of the dihalide). | - Ensure anhydrous conditions and use freshly distilled solvents and reagents. - Optimize the base and solvent system. Sodium ethoxide in ethanol is a common choice. - Control the rate of addition of the dihalide to the malonic ester derivative to favor intramolecular cyclization over intermolecular polymerization. - Consider using a high-dilution technique to further promote cyclization. |
| Incomplete hydrolysis of the diester or dinitrile precursor | Insufficient reaction time or temperature. Hydrolysis of sterically hindered cyclobutane derivatives can be slow. | - Increase the reaction time and/or temperature. - Use a stronger base (e.g., potassium hydroxide instead of sodium hydroxide). - Consider using a co-solvent (e.g., ethanol/water) to improve solubility. |
| Low yield during the LAH reduction step | Incomplete reduction of one or both functional groups. | - Ensure a sufficient excess of LAH is used to account for the reduction of both the carboxylic acid and the nitrile, as well as any acidic protons. - The order of addition can be critical. Adding the substrate slowly to a suspension of LAH in an ethereal solvent (e.g., THF, diethyl ether) at a controlled temperature is the standard procedure.[5] - Ensure the reaction is run under strictly anhydrous conditions, as LAH reacts violently with water. |
| Formation of a thick, unfilterable emulsion during LAH workup | Formation of colloidal aluminum salts. | - Fieser Workup: A carefully controlled sequential addition of water, followed by aqueous sodium hydroxide, and then more water can produce a granular precipitate that is easily filtered.[6] - Rochelle's Salt (Sodium Potassium Tartrate) Workup: Addition of a saturated aqueous solution of Rochelle's salt can effectively chelate the aluminum salts and break up the emulsion, leading to a clean phase separation. |
| Difficulty in purifying the final product | The product is a polar amino alcohol, which can be highly water-soluble and may form salts. | - After the workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). - Consider performing a final purification step by distillation under reduced pressure or by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonia to prevent tailing). |
| Presence of a secondary amine impurity | This can occur during catalytic hydrogenation of the nitrile, where the initially formed primary amine can react with an imine intermediate.[3] | - When using catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.[3] |
Experimental Protocols
The following protocols are based on established synthetic methods for cyclobutane derivatives and the reduction of nitriles and carboxylic acids.
Step 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate
This procedure is adapted from the synthesis of similar cyclobutane structures.
Reaction:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
To the cooled sodium ethoxide solution, add ethyl cyanoacetate (5.65 g, 0.05 mol) dropwise with stirring.
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After the addition is complete, add 1,3-dibromopropane (10.1 g, 0.05 mol) dropwise over 30 minutes.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture and filter to remove the precipitated sodium bromide.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation to obtain ethyl 1-cyanocyclobutanecarboxylate.
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
Step 2: Hydrolysis to 1-Cyanocyclobutane-1-carboxylic acid
Reaction:
Procedure:
-
Dissolve ethyl 1-cyanocyclobutanecarboxylate (15.3 g, 0.1 mol) in a solution of potassium hydroxide (8.4 g, 0.15 mol) in 50% aqueous ethanol (100 mL).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
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Extract the aqueous solution with ethyl acetate (3 x 50 mL).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield 1-cyanocyclobutane-1-carboxylic acid as a solid. The crude product can be recrystallized from a suitable solvent if necessary.
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 2-3 hours |
| Reaction Temperature | Reflux |
Step 3: Reduction to this compound with LiAlH₄
Reaction:
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LAH) (7.6 g, 0.2 mol) in anhydrous diethyl ether or THF (200 mL).
-
Cool the suspension to 0 °C in an ice bath.
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Dissolve 1-cyanocyclobutane-1-carboxylic acid (12.5 g, 0.1 mol) in anhydrous diethyl ether or THF (100 mL) and add it dropwise to the LAH suspension at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Cool the reaction mixture to 0 °C and perform a Fieser workup:
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Slowly add water (7.6 mL) dropwise.
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Add 15% aqueous sodium hydroxide (7.6 mL) dropwise.
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Add water (22.8 mL) dropwise.
-
-
Stir the mixture at room temperature for 30 minutes, during which a granular precipitate should form.
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Filter the mixture through a pad of Celite and wash the filter cake thoroughly with diethyl ether or THF.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
| Parameter | Value |
| Typical Yield | 50-70% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
Visualizing the Workflow and Logic
To aid in understanding the synthetic process and troubleshooting logic, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting LAH reduction workup.
References
Technical Support Center: Synthesis of [1-(Aminomethyl)cyclobutyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [1-(Aminomethyl)cyclobutyl]methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent synthetic strategy involves the reduction of a bifunctional cyclobutane precursor, typically 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This precursor contains both a nitrile group, which is reduced to a primary amine, and a hydroxyl group. The reduction is commonly achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.
Q2: What are the primary reducing agents used for this transformation, and what are their general characteristics?
The two main classes of reducing agents for this synthesis are metal hydrides and catalytic hydrogenation systems.
| Reducing Agent | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful and effective for reducing both nitriles and esters. Reactions are often rapid. | Highly reactive and pyrophoric; reacts violently with protic solvents like water and alcohols. Requires anhydrous conditions and careful handling. |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C, Rh/C) | Generally milder reaction conditions. Can be more selective. The process is often cleaner and avoids quenching large amounts of reactive metal hydrides. | May require elevated pressures and temperatures. Potential for side reactions like the formation of secondary and tertiary amines. Catalyst selection is crucial for selectivity. |
Q3: What are the key starting materials for the synthesis of the 1-(hydroxymethyl)cyclobutane-1-carbonitrile precursor?
The precursor is typically synthesized from cyclobutanone. The synthesis involves the formation of a cyanohydrin by reacting cyclobutanone with a cyanide source, followed by the introduction of the hydroxymethyl group.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction: The reduction of the nitrile is sluggish. | For LiAlH₄ reduction: Increase the molar excess of LiAlH₄. Ensure the reaction is stirred efficiently and consider increasing the reaction temperature or time. For Catalytic Hydrogenation: Increase hydrogen pressure and/or reaction temperature. Ensure the catalyst is active and not poisoned. |
| Degradation of Starting Material or Product: The starting material or product may be unstable under the reaction conditions. | For LiAlH₄ reduction: Maintain a low reaction temperature during the addition of the reagent and allow the reaction to warm to room temperature slowly. For Catalytic Hydrogenation: Optimize the reaction temperature and pressure to avoid decomposition. |
| Side Reactions: Competing reactions are consuming the starting material or an intermediate. | Refer to the specific side reaction sections below for detailed troubleshooting. |
| Loss during Work-up/Purification: The product is lost during extraction or purification steps. | Amino alcohols can be water-soluble. Ensure the aqueous layer is thoroughly extracted. Consider using a continuous extraction apparatus. For purification, optimize chromatographic conditions or consider distillation under reduced pressure. |
Problem 2: Formation of Impurities During LiAlH₄ Reduction
Observed Issue: The final product is contaminated with byproducts after reduction with LiAlH₄.
Potential Side Reactions and Byproducts:
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Over-reduction/Rearrangement Products: The highly reactive nature of LiAlH₄ can sometimes lead to unexpected rearrangements or cleavage of the cyclobutane ring, although this is less common for this specific substrate.
-
Incomplete Reduction: If an insufficient amount of LiAlH₄ is used, the nitrile group may be partially reduced to an imine, which can then hydrolyze during work-up to form an aldehyde.
Troubleshooting:
| Impurity/Side Product | Mitigation Strategy |
| Aldehyde from incomplete nitrile reduction | Ensure a sufficient excess of LiAlH₄ is used (typically 2-3 equivalents). Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material. |
| Complex mixture of unidentified byproducts | Maintain a low temperature (-10 to 0 °C) during the addition of LiAlH₄ to control the reaction's exothermicity. Ensure slow and careful quenching of the reaction mixture at a low temperature. |
Problem 3: Formation of Amine Impurities During Catalytic Hydrogenation
Observed Issue: The product contains significant amounts of secondary and tertiary amines.
Mechanism of Side Reaction:
During catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine, leading to the formation of a secondary amine. This secondary amine can further react to form a tertiary amine.
Troubleshooting:
| Impurity/Side Product | Mitigation Strategy |
| Secondary and Tertiary Amines | Ammonia Addition: Add ammonia to the reaction mixture. The excess ammonia competes with the primary amine product for reaction with the intermediate imine, thus suppressing the formation of secondary and tertiary amines. Catalyst Choice: The choice of catalyst can influence selectivity. Raney Nickel is commonly used, but optimization of the catalyst (e.g., Rh/C) may be necessary. Solvent: The choice of solvent can also affect the outcome. Methanolic ammonia is a common solvent system for this type of reaction. |
Experimental Protocols
Protocol 1: Reduction of 1-(hydroxymethyl)cyclobutane-1-carbonitrile with LiAlH₄
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is charged with a suspension of LiAlH₄ (2.5 equivalents) in anhydrous tetrahydrofuran (THF).
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Addition of Starting Material: A solution of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quenching: The reaction mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water (Fieser workup).
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Isolation: The resulting solid is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of 1-(hydroxymethyl)cyclobutane-1-carbonitrile
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Preparation: A high-pressure hydrogenation vessel is charged with 1-(hydroxymethyl)cyclobutane-1-carbonitrile, a suitable solvent (e.g., methanol saturated with ammonia), and a hydrogenation catalyst (e.g., Raney Nickel, 5-10 wt%).
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi). The mixture is stirred vigorously at a set temperature (e.g., 50-80 °C) until hydrogen uptake ceases.
-
Isolation: The reaction vessel is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite.
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Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization and subsequent liberation of the free base.
Visualizations
Caption: General synthetic workflow for this compound.
Optimization of reaction conditions for [1-(Aminomethyl)cyclobutyl]methanol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [1-(Aminomethyl)cyclobutyl]methanol and its derivatives. The guidance focuses on optimizing reaction conditions, particularly for the common synthetic route of reductive amination of a 1-(hydroxymethyl)cyclobutanecarbaldehyde precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent method is the one-pot reductive amination of a suitable carbonyl precursor, such as 1-(hydroxymethyl)cyclobutanecarbaldehyde, with an amine source like ammonia or a primary amine. This process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired amine.[1][2]
Q2: Why is the synthesis of cyclobutane-containing compounds challenging?
A2: Cyclobutane rings can be conformationally fluxional, which can lead to unpredictable NMR chemical shifts and varied proton-proton coupling constants, making structural elucidation challenging. From a synthetic standpoint, steric hindrance associated with the cyclobutane core can slow down or prevent reactions, requiring carefully optimized conditions to achieve good yields.[3]
Q3: What are the key parameters to optimize in the reductive amination step?
A3: The critical parameters to optimize for a successful reductive amination include the choice of reducing agent, solvent, reaction temperature, pH, and the stoichiometry of the reactants. Each of these can significantly impact the reaction yield and purity of the final product.
Q4: How can I minimize the formation of over-alkylation byproducts?
A4: Over-alkylation, leading to secondary or tertiary amines when a primary amine is desired, can be a significant issue. To mitigate this, consider a stepwise procedure where the imine is pre-formed before the addition of the reducing agent. Using a precise stoichiometric amount of the amine or a slight excess of the carbonyl compound can also disfavor further reaction of the product amine.
Q5: Are there greener alternatives for the reducing agents used in this synthesis?
A5: While borohydride reagents are common, catalytic hydrogenation (H2 with a metal catalyst like Pd/C) is considered a greener alternative as it avoids the generation of boron-containing byproducts.[2] Additionally, reagents like α-picoline-borane have been shown to be effective in environmentally benign solvents like water, which can be a significant advantage for industrial applications.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Imine Formation: The equilibrium between the carbonyl/amine and the imine may not favor the imine. 2. Ineffective Reducing Agent: The chosen reducing agent may be too weak, degraded, or unsuitable for the substrate. 3. Suboptimal pH: The pH may be too high or too low, hindering either imine formation or reduction. 4. Steric Hindrance: The cyclobutane moiety can sterically hinder the approach of the amine or the reducing agent. | 1. Add a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the imine. Pre-form the imine before adding the reductant. 2. Test the activity of the reducing agent on a simpler substrate. Switch to a different reducing agent (see Table 1). For sterically hindered ketones, stronger reducing systems may be necessary. 3. Adjust the pH to be mildly acidic (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile. A small amount of acetic acid is often used. 4. Increase the reaction temperature to overcome the activation energy barrier. Prolong the reaction time. |
| Starting Aldehyde is Reduced to an Alcohol | The reducing agent is too reactive and reduces the aldehyde faster than the imine is formed or reduced. | Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which preferentially reduce the protonated imine (iminium ion).[5] |
| Residual Imine in the Final Product | Incomplete reduction of the imine intermediate. | Increase the equivalents of the reducing agent.[5] Extend the reaction time or slightly increase the temperature after the initial imine formation.[5] Ensure the reducing agent is active. |
| Difficulty in Product Isolation/Purification | The product amine and unreacted imine may have similar polarities, making separation by chromatography or extraction difficult. | Drive the reaction to completion to eliminate the imine impurity.[5] Consider converting the product amine to a salt (e.g., by adding HCl) to alter its solubility for easier separation from non-basic impurities. |
Data Presentation: Optimization of Reaction Conditions
The following tables present hypothetical data to illustrate the effects of varying reaction parameters on the yield of this compound via reductive amination of 1-(hydroxymethyl)cyclobutanecarbaldehyde with ammonia.
Table 1: Effect of Reducing Agent and Solvent on Product Yield
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ (1.5) | Methanol | 25 | 12 | 65 |
| 2 | NaBH₄ (1.5) | Ethanol | 25 | 12 | 62 |
| 3 | NaBH(OAc)₃ (1.5) | Dichloromethane (DCM) | 25 | 12 | 85 |
| 4 | NaBH(OAc)₃ (1.5) | Tetrahydrofuran (THF) | 25 | 12 | 81 |
| 5 | NaBH₃CN (1.5) | Methanol (pH ~6) | 25 | 12 | 78 |
| 6 | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 24 | 92 |
| 7 | α-picoline-borane (2.0) | Water (with AcOH) | 50 | 8 | 88[4] |
Note: This data is illustrative and intended for guidance purposes.
Table 2: Effect of Temperature and Time on Product Yield using NaBH(OAc)₃
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ (1.5) | DCM | 0 | 24 | 75 |
| 2 | NaBH(OAc)₃ (1.5) | DCM | 25 | 12 | 85 |
| 3 | NaBH(OAc)₃ (1.5) | DCM | 25 | 24 | 86 |
| 4 | NaBH(OAc)₃ (1.5) | DCM | 40 (reflux) | 6 | 82 |
Note: This data is illustrative and intended for guidance purposes.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
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To a solution of 1-(hydroxymethyl)cyclobutanecarbaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add a 7 M solution of ammonia in methanol (1.5 eq).
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Stir the mixture at room temperature for 1 hour to facilitate imine formation. The addition of 4Å molecular sieves at this stage can improve imine formation.
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Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
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Stir the reaction mixture at room temperature for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Catalytic Hydrogenation
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In a pressure vessel, dissolve 1-(hydroxymethyl)cyclobutanecarbaldehyde (1.0 eq) in methanol (0.2 M).
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Add a 7 M solution of ammonia in methanol (1.5 eq).
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Add 10% Palladium on Carbon (Pd/C) (5 mol %).
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Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 1-5 atm.
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Stir the mixture vigorously at room temperature for 24 hours.
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Monitor the reaction progress by TLC or LC-MS after safely depressurizing and purging the vessel.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product as needed.
Visualizations
Caption: General workflow for the reductive amination synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
- 4. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]
- 5. reddit.com [reddit.com]
Technical Support Center: Crystallization of [1-(Aminomethyl)cyclobutyl]methanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of [1-(Aminomethyl)cyclobutyl]methanol.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. Understanding these properties is crucial for developing a successful crystallization protocol.
| Property | Value | Source |
| CAS Number | 2041-56-7 | [1][2][3] |
| Molecular Formula | C₆H₁₃NO | [1][2][3] |
| Molecular Weight | 115.18 g/mol | [1][2][3] |
| Purity | Typically ≥96% | [1][2] |
| Solubility | Soluble in polar solvents.[1] Methanol has been identified as a good solvent for similar compounds.[4] | - |
| Storage | Store in a cool, dry place.[1] For related compounds, storage at 2-8°C is recommended.[5] | - |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: The ideal solvent is one that dissolves the compound at high temperatures but not at low temperatures.[6] For amino alcohols like this compound, polar solvents are a good starting point. Common crystallization solvents for polar molecules include ethanol, methanol, water, or mixtures such as methanol/water and acetone/water.[7][8] It is recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one.
Q2: How can I induce crystallization if no crystals form upon cooling?
A2: If crystallization does not occur spontaneously, several techniques can be employed to induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[9]
-
Seed Crystals: Introduce a small crystal of this compound to the supersaturated solution.[9]
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Reducing Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and re-cool.[9]
-
Lowering Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator.[9]
Q3: What should I do if the compound "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute or if the cooling rate is too fast. To resolve this:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent.[9]
-
Allow the solution to cool more slowly.
-
Consider using a different solvent system.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound.
Problem 1: No crystals are forming after cooling.
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Question: I have cooled my solution of this compound, but no crystals have appeared. What should I do?
-
Answer: This is a common issue that can arise from several factors. The primary reason is often that the solution is not supersaturated. Here is a systematic approach to troubleshoot this problem:
Problem 2: The crystallization yield is very low.
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Question: I have obtained crystals, but the final yield is much lower than expected. How can I improve it?
-
Answer: A low yield can be disappointing but is often correctable. The most common reason is that a significant amount of the compound remains dissolved in the mother liquor.[9]
| Potential Cause | Recommended Action |
| Too much solvent used | Before filtering, concentrate the solution by carefully evaporating some solvent. Be cautious not to evaporate too much, which could cause impurities to crash out.[9] |
| Cooling temperature is not low enough | Ensure the solution is cooled sufficiently to minimize the solubility of the compound. An ice bath can be used to maximize crystal recovery. |
| Premature filtration | Allow adequate time for the crystallization to complete. This can range from 30 minutes to several hours. |
| Transfer losses | Minimize the number of transfer steps. Ensure all crystals are scraped from the crystallization vessel and rinsed with a small amount of cold solvent. |
Problem 3: The crystals are discolored or appear impure.
-
Question: The resulting crystals have a noticeable color or appear to contain impurities. What is the best way to purify them?
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Answer: The goal of crystallization is purification. If impurities are present, a recrystallization step is necessary. The presence of impurities can sometimes be due to the synthesis process. For instance, impurities can be generated during the synthesis of related compounds, which can be difficult to remove by simple crystallization.[4]
Experimental Protocol: Cooling Crystallization
This is a general protocol for the cooling crystallization of this compound. The specific solvent and volumes should be optimized for your particular sample.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., methanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required to achieve full dissolution.[6]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Do not disturb the flask during this period.[10]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Factors Influencing Crystallization
The success of crystallization is dependent on a delicate balance of several factors. The following diagram illustrates the key relationships.
References
- 1. (1-(AMINOMETHYL)CYCLOBUTYL)METHANOL | 2041-56-7 | INDOFINE Chemical Company [indofinechemical.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. youtube.com [youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. unifr.ch [unifr.ch]
Improving the stability of [1-(Aminomethyl)cyclobutyl]methanol in solution
Welcome to the technical support center for [1-(Aminomethyl)cyclobutyl]methanol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solutions, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency or Activity Over Time | Oxidative Degradation: The primary amine and alcohol functional groups are susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. | - Degas solvents before use. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants (e.g., BHT, ascorbic acid) to the solution, if compatible with your experimental system. - Store solutions in amber vials to protect from light. |
| pH-Related Instability: Extreme pH values can catalyze degradation. Acidic conditions may lead to hydrolysis or ring strain-induced reactions of the cyclobutane moiety. Basic conditions can promote oxidation. | - Maintain the solution pH within a neutral range (pH 6-8), if experimentally feasible. - Use a suitable buffer system to maintain a stable pH. | |
| Thermal Degradation: Elevated temperatures can increase the rate of degradation and potentially lead to the opening of the strained cyclobutane ring.[1][2] | - Store stock solutions at the recommended temperature of -20°C.[3] - For working solutions, avoid prolonged exposure to high temperatures. Prepare fresh solutions before use if experiments are conducted at elevated temperatures. | |
| Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC) | Formation of Degradation Products: New peaks indicate the presence of impurities, which are likely degradation products resulting from oxidation, hydrolysis, or other reactions. | - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. - Use HPLC-MS to identify the mass of the new peaks and elucidate their structures. |
| Contamination: The new peaks may be from external contaminants. | - Ensure all glassware is scrupulously clean. - Use high-purity solvents and reagents. | |
| Precipitation or Cloudiness in Solution | Poor Solubility or pH Shift: The solubility of the compound or its salts may be pH-dependent. A shift in pH could cause the compound to precipitate. | - Verify the pH of the solution and adjust if necessary. - Consider using a co-solvent if solubility is an issue, ensuring it is compatible with your experiment. |
| Formation of Insoluble Degradation Products: Some degradation products may have lower solubility than the parent compound. | - Analyze the precipitate to determine its identity. - Follow the recommendations for preventing degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The recommended storage temperature for the neat compound is -20°C.[3] For solutions, it is also advisable to store them at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C may be sufficient, but stability should be verified.
Q2: What are the likely degradation pathways for this compound in solution?
A2: The primary degradation pathways are likely:
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Oxidation: The primary amine can be oxidized to form various products, and the primary alcohol can be oxidized to an aldehyde or a carboxylic acid.[4][5]
-
pH-Dependent Degradation: Both acidic and basic conditions can promote degradation. The amine group's basicity and the alcohol's acidity are pH-dependent.[6][7]
-
Ring Strain: The cyclobutane ring possesses significant strain, which could lead to ring-opening under harsh conditions such as extreme pH or high temperatures.[8][9][10]
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the best way to monitor the stability. You should track the peak area of the parent compound and look for the appearance of new peaks over time.
Q4: Are there any known incompatibilities with common excipients or solvents?
-
Strong Oxidizing Agents: Can lead to rapid degradation.
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Aldehydes and Ketones: Can potentially form imines with the primary amine.
-
Strong Acids and Bases: Can catalyze degradation.
It is always recommended to perform compatibility studies with your specific formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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pH meter
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HPLC system with UV and/or MS detector
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acid and base-stressed samples before analysis.
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Analyze all samples by a suitable stability-indicating HPLC method.
-
-
Data Analysis:
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Compare the chromatograms of the stressed samples to the control sample.
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Calculate the percentage degradation of the parent compound.
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Identify and quantify major degradation products.
-
Protocol 2: HPLC Method for Stability Testing
Objective: To provide a starting point for an HPLC method to quantify this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or MS (ESI+) |
Note: This is a generic method and may require optimization for your specific application.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of [1-(Aminomethyl)cyclobutyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scalable synthesis of [1-(Aminomethyl)cyclobutyl]methanol.
Troubleshooting Guide
Issue 1: Low Yield During Nitrile Reduction
Question: We are experiencing low yields during the reduction of 1-(hydroxymethyl)cyclobutanecarbonitrile to this compound. What are the potential causes and solutions?
Answer: Low yields in this reduction step are a common pitfall. The primary causes can be categorized by the chosen reduction method.
Using Lithium Aluminum Hydride (LiAlH₄):
| Potential Cause | Recommended Solution |
| Incomplete Reaction: Insufficient LiAlH₄ or reaction time. | Increase the molar equivalent of LiAlH₄ to 1.5-2.0 equivalents. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. |
| Complex Formation: The hydroxyl group can react with LiAlH₄, forming an aluminum alkoxide complex that may hinder the reduction of the nitrile. | Add the 1-(hydroxymethyl)cyclobutanecarbonitrile solution slowly to the LiAlH₄ suspension at a low temperature (0 °C) to control the initial exothermic reaction. |
| Workup Issues: Improper quenching of the reaction can lead to product loss. | Follow a carefully controlled workup procedure. A common method is the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, to precipitate the aluminum salts for easy filtration. |
Using Catalytic Hydrogenation:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be poisoned or deactivated. | Ensure the use of a high-quality, active catalyst. If catalyst poisoning is suspected from the starting material, purify the 1-(hydroxymethyl)cyclobutanecarbonitrile before reduction. |
| Suboptimal Reaction Conditions: Incorrect temperature, pressure, or solvent can lead to a sluggish or incomplete reaction. | Optimize the reaction parameters. Typical conditions for nitrile hydrogenation include pressures from 50 to 500 psi and temperatures from 50 to 100 °C. The choice of solvent can also be critical; alcohols like methanol or ethanol are often used. |
| Formation of Secondary Amines: The initially formed primary amine can react with an intermediate imine to form a secondary amine byproduct. | The addition of ammonia to the reaction mixture can help suppress the formation of secondary amines by competitively reacting with the imine intermediate. |
Issue 2: Impurity Formation
Question: We are observing significant impurities in our final product. What are the likely side products and how can we minimize them?
Answer: Impurity profiles can vary depending on the synthetic route. The most common impurities arise from the nitrile reduction step.
| Impurity | Formation Pathway | Mitigation Strategy |
| Secondary Amine: Bis([1-(hydroxymethyl)cyclobutyl]methyl)amine | Reaction of the product amine with the intermediate imine during reduction. | As mentioned above, adding ammonia during catalytic hydrogenation can minimize this. For LiAlH₄ reductions, using a slight excess of the reducing agent and ensuring a rapid quench can be beneficial. |
| Unreacted Starting Material: 1-(hydroxymethyl)cyclobutanecarbonitrile | Incomplete reaction. | Monitor the reaction to completion. Increase reaction time, temperature, or reagent/catalyst loading as needed. |
| Aldehyde Intermediate (if using DIBAL-H): 1-(hydroxymethyl)cyclobutane-1-carbaldehyde | Incomplete reduction of the nitrile to the amine. DIBAL-H is known to selectively reduce nitriles to aldehydes under certain conditions. | If the amine is the desired product, avoid using DIBAL-H. Stick to stronger reducing agents like LiAlH₄ or catalytic hydrogenation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route to this compound?
A1: The most prevalent and scalable approach involves a two-step process. The first step is the synthesis of the key intermediate, 1-(hydroxymethyl)cyclobutanecarbonitrile. This is typically achieved through the reaction of cyclobutanone with a cyanide source and formaldehyde, or a related hydroxymethylating agent. The second, and often more challenging step, is the reduction of the nitrile group in 1-(hydroxymethyl)cyclobutanecarbonitrile to the primary amine, yielding the final product.
Q2: Which reduction method is preferred for large-scale synthesis: LiAlH₄ or catalytic hydrogenation?
A2: For large-scale industrial synthesis, catalytic hydrogenation is generally preferred over LiAlH₄. While LiAlH₄ is a very effective reducing agent, it presents several challenges on a large scale, including its high reactivity, pyrophoric nature (risk of fire), and the generation of large amounts of aluminum salt waste, which can complicate product isolation and purification. Catalytic hydrogenation, using catalysts like Raney Nickel or Palladium on Carbon, is often more cost-effective, safer to handle at scale, and generates less waste. However, it requires specialized high-pressure reactor equipment and careful optimization of reaction conditions.
Q3: How can the purity of the final product be improved?
A3: Purification of this compound can be achieved through several methods. Distillation under reduced pressure is a common technique for liquid amines. Crystallization of a salt form, such as the hydrochloride salt, is another effective method for achieving high purity. The choice of purification method will depend on the physical properties of the final product and the nature of the impurities present.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, several safety precautions are crucial. When working with LiAlH₄, it is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent fires. The quenching of LiAlH₄ reactions is also highly exothermic and must be done with extreme care, typically at low temperatures. Catalytic hydrogenation involves the use of flammable hydrogen gas under high pressure, requiring appropriate pressure-rated equipment and safety protocols. Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
Experimental Protocols
Protocol 1: Synthesis of 1-(hydroxymethyl)cyclobutanecarbonitrile
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel is charged with cyclobutanone (1.0 eq) and a suitable solvent such as toluene.
-
Reagent Addition: A solution of potassium cyanide (1.1 eq) in water is added to the flask. The mixture is cooled to 0-5 °C.
-
Hydroxymethylation: An aqueous solution of formaldehyde (37 wt. %, 1.2 eq) is added dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS).
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Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-(hydroxymethyl)cyclobutanecarbonitrile.
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: Reduction of 1-(hydroxymethyl)cyclobutanecarbonitrile via Catalytic Hydrogenation
This protocol is a general guideline and requires optimization for specific equipment and scale.
-
Catalyst and Reagent Loading: A high-pressure reactor is charged with 1-(hydroxymethyl)cyclobutanecarbonitrile (1.0 eq), a suitable solvent (e.g., methanol), Raney Nickel (5-10 wt% loading), and aqueous ammonia (to suppress secondary amine formation).
-
Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 100-500 psi). The reaction mixture is heated to the target temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitoring: The reaction is monitored by the uptake of hydrogen and by periodic sampling and analysis (e.g., HPLC).
-
Workup: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully vented. The reaction mixture is filtered to remove the catalyst.
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Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for low yield in nitrile reduction.
Technical Support Center: Synthesis of [1-(Aminomethyl)cyclobutyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [1-(Aminomethyl)cyclobutyl]methanol. The information is designed to address specific issues that may be encountered during the experimental process, with a focus on the removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the reduction of a d-functionalized cyclobutane precursor. A highly plausible starting material is 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This precursor can be reduced using a strong reducing agent, such as Lithium Aluminum Hydride (LAH), to yield the desired amino alcohol.
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
Impurities can arise from both the synthesis of the precursor, 1-(hydroxymethyl)cyclobutane-1-carbonitrile, and the final reduction step.
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From Precursor Synthesis: The synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile may involve starting materials like cyclobutanone. Incomplete reaction or side reactions during the formation of the cyanohydrin can lead to residual starting materials or byproducts.
-
From Reduction Step: The reduction of the nitrile and hydroxymethyl groups with LAH is a critical step where impurities can be introduced.
-
Incomplete Reduction: If the reaction is not allowed to proceed to completion, you may have residual starting material, 1-(hydroxymethyl)cyclobutane-1-carbonitrile, in your final product.
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Side-Products: The highly reactive nature of LAH can sometimes lead to side reactions, although in the reduction of a simple hydroxynitrile, the primary impurity is often the unreacted starting material.
-
Work-up Related Impurities: Improper quenching of the LAH reagent can lead to the formation of aluminum salts that can be difficult to remove from the final product.
-
Q3: My crude this compound is an oil and difficult to purify by recrystallization. What other purification methods can I use?
Due to the polar amino and hydroxyl groups, this compound is often isolated as an oil and can be challenging to crystallize directly. The following purification techniques are recommended:
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase is a common method for purifying polar compounds. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a mixture of dichloromethane and methanol) can effectively separate the desired product from less polar impurities.
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Salt Formation: Conversion of the amine to a salt (e.g., hydrochloride salt) can often induce crystallization. The salt can then be purified by recrystallization from a suitable solvent system. The free base can be regenerated by treatment with a base.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via the reduction of 1-(hydroxymethyl)cyclobutane-1-carbonitrile with Lithium Aluminum Hydride (LAH).
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reduction of the nitrile. | Ensure the LAH is fresh and has not been deactivated by moisture. Use a sufficient excess of LAH (typically 2-3 equivalents). Extend the reaction time or increase the reaction temperature (with caution). |
| Loss of product during work-up. | The product is a polar amino alcohol and may have some solubility in the aqueous layer during extraction. Perform multiple extractions with an organic solvent (e.g., dichloromethane or ethyl acetate). Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. | |
| Presence of Starting Material in the Final Product | Incomplete reduction. | See "Low Yield of Final Product" above. |
| Deactivated LAH. | Use freshly opened LAH or titrate a solution of LAH to determine its exact molarity before use. | |
| Formation of a Gelatinous Precipitate During Work-up | Improper quenching of the LAH. | A common issue with LAH reductions. Employ the Fieser work-up procedure: for every 'x' g of LAH used, sequentially and slowly add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water at 0 °C. This should result in a granular precipitate that is easier to filter. |
| Difficulty in Removing Aluminum Salts | Inefficient filtration of the aluminum salts after work-up. | After the Fieser work-up, stir the mixture vigorously for at least 30 minutes to an hour to allow for complete precipitation of the aluminum salts. The use of a filter aid like Celite® can improve the filtration of fine precipitates. |
| Broad or Unclear Peaks in NMR Spectrum | Presence of residual water or acidic/basic impurities. | Ensure the product is thoroughly dried before taking the NMR spectrum. Passing the sample through a short plug of silica gel or basic alumina can remove baseline impurities. |
Experimental Protocols
Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile (Precursor)
Reduction of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile to this compound
Disclaimer: This is a representative protocol based on the general reduction of nitriles with LAH. Researchers should adapt and optimize the procedure based on their specific experimental setup and safety protocols.
Materials:
-
1-(Hydroxymethyl)cyclobutane-1-carbonitrile
-
Lithium Aluminum Hydride (LAH)
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Anhydrous Tetrahydrofuran (THF)
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Diethyl ether
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15% aqueous Sodium Hydroxide (NaOH)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite® (optional)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of LAH (2.5 equivalents) in anhydrous THF.
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Addition of Precursor: A solution of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Work-up (Fieser Method): The reaction mixture is cooled to 0 °C. The following are added sequentially and dropwise with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LAH in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Filtration: The resulting granular precipitate is removed by filtration, optionally through a pad of Celite®. The filter cake is washed thoroughly with THF or diethyl ether.
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Extraction and Drying: The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient).
Data Presentation
Table 1: Troubleshooting Summary for LAH Reduction
| Issue | Potential Cause | Analytical Observation | Recommended Action |
| Incomplete Reaction | Insufficient LAH, deactivated LAH, short reaction time | Presence of nitrile peak in IR spectrum; starting material peak in GC-MS | Use fresh/titrated LAH in sufficient excess; increase reaction time/temperature |
| Product Loss | High water solubility of the amino alcohol | Low isolated yield despite complete conversion by TLC/GC-MS | Saturate aqueous layer with NaCl during work-up; perform multiple extractions |
| Emulsion during Work-up | Formation of fine aluminum salt precipitate | Difficult phase separation | Use Fieser work-up method; add Celite® before filtration |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Method Refinement for Stereoselective Synthesis of [1-(Aminomethyl)cyclobutyl]methanol Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of [1-(aminomethyl)cyclobutyl]methanol analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound analogs?
A1: The main challenges in synthesizing these analogs with high stereoselectivity revolve around the construction of the sterically congested 1,1-disubstituted cyclobutane core.[1][2][3] Key difficulties include:
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Controlling Stereochemistry: Establishing the desired absolute and relative stereochemistry at the quaternary carbon center of the cyclobutane ring is a significant hurdle.[1][2]
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Ring Strain: The inherent strain of the cyclobutane ring can influence reaction pathways and lead to undesired side reactions or ring-opening.
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Functional Group Compatibility: The presence of both an amino and a hydroxyl group requires careful selection of protecting groups and reaction conditions to avoid intramolecular reactions and ensure compatibility with various reagents.
Q2: Which synthetic strategies are commonly employed for constructing the chiral cyclobutane core?
A2: Several strategies are utilized, each with its own advantages and challenges:
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[2+2] Cycloaddition: This is a fundamental method for forming cyclobutane rings. Asymmetric variations, often employing chiral catalysts or auxiliaries, are used to induce stereoselectivity.[4]
-
Ring Contraction of Pyrrolidines: This method offers a pathway to highly substituted cyclobutanes with good stereocontrol, often transferring the stereochemical information from the starting pyrrolidine.[1][2]
-
Asymmetric Functionalization of Prochiral Cyclobutanes: This approach involves the stereoselective modification of a pre-existing cyclobutane ring, for example, through enantioselective reduction of a cyclobutanone or addition to a cyclobutene.
-
Intramolecular Cyclization: Ring-closing reactions of suitably functionalized open-chain precursors can also yield the desired cyclobutane structure.
Q3: How can I improve the enantioselectivity of my reaction?
A3: Improving enantioselectivity often involves a systematic optimization of reaction parameters:
-
Chiral Catalyst/Ligand Screening: The choice of chiral catalyst or ligand is paramount. A thorough screening of different ligand backbones and electronic properties is often necessary to find the optimal match for your specific substrate.
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Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the stereodetermining step. A solvent screen is highly recommended.
-
Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.
-
Reagent Stoichiometry and Addition Rate: The ratio of reactants and the rate of addition of reagents can impact selectivity, especially in catalyst-controlled reactions.
Q4: What are common side reactions to be aware of?
A4: Depending on the synthetic route, several side reactions can occur:
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Ring-Opening: The strained cyclobutane ring can be susceptible to cleavage under certain conditions (e.g., strong acids, bases, or nucleophiles).
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Over-reduction/Oxidation: In steps involving reduction of a ketone or nitrile, or oxidation of an alcohol, over-reaction can lead to undesired byproducts.
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Epimerization: The stereocenter can be prone to racemization under harsh reaction conditions, particularly if there is an adjacent activating group.
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Protecting Group Instability: Incompatible protecting groups can be cleaved or can participate in side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst or reagents. | - Use freshly prepared or purchased catalyst and reagents.- Ensure all reagents are anhydrous and handled under an inert atmosphere if required. |
| Suboptimal reaction temperature. | - Systematically screen a range of temperatures. Some reactions require elevated temperatures to overcome activation barriers, while others need cooling to prevent decomposition. | |
| Incorrect solvent. | - Perform a solvent screen to identify a solvent that ensures solubility of all reactants and is compatible with the reaction chemistry. | |
| Poor Stereoselectivity (Low ee or dr) | Suboptimal chiral catalyst or ligand. | - Screen a library of chiral ligands with varying steric and electronic properties.- Consider using a different class of catalyst (e.g., organocatalyst vs. metal catalyst). |
| Reaction temperature is too high. | - Lowering the reaction temperature often improves stereoselectivity.[5] | |
| Racemization of product or starting material. | - Analyze the optical purity of the starting material.- Use milder reaction conditions (e.g., weaker base, shorter reaction time) to prevent product epimerization. | |
| Formation of Significant Byproducts | Ring-opening of the cyclobutane. | - Employ milder reaction conditions.- Avoid strongly acidic or basic conditions if possible. |
| Undesired reaction with protecting groups. | - Re-evaluate the protecting group strategy to ensure orthogonality and stability under the reaction conditions. | |
| Incomplete conversion leading to a complex mixture. | - Increase reaction time or temperature cautiously, monitoring for byproduct formation.- Increase catalyst loading. | |
| Difficult Purification | Product is highly polar and water-soluble. | - Utilize reverse-phase chromatography.- Consider derivatization to a less polar compound for purification, followed by deprotection. |
| Diastereomers are difficult to separate. | - Employ chiral chromatography (HPLC or SFC) for analytical and preparative separation.[1][2] - Recrystallization of diastereomeric salts with a chiral resolving agent can be effective. | |
| Product co-elutes with a byproduct. | - Optimize the chromatography conditions (solvent system, gradient, stationary phase).- Consider an alternative purification technique such as crystallization or distillation if applicable. |
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities for key reactions in the synthesis of chiral cyclobutane derivatives. Note that specific results will vary depending on the exact substrate and optimized conditions.
Table 1: Asymmetric [2+2] Cycloadditions
| Catalyst/Auxiliary | Substrate Scope | Typical Yield (%) | Typical ee (%) | Reference |
| Chiral Lewis Acid | Alkenes and Ketenes | 60-95 | 80-99 | General Literature |
| Chiral Organocatalyst | Enals and Alkenes | 50-90 | 75-95 | General Literature |
| Chiral Auxiliary | Acrylates | 70-98 | >98 (dr) | General Literature |
Table 2: Stereoselective Ring Contraction of Pyrrolidines
| Reagent | Substrate Scope | Typical Yield (%) | Typical dr | Reference |
| Iodonitrene Chemistry | Substituted Pyrrolidines | 30-70 | >20:1 | [1][2] |
Table 3: Asymmetric Reduction of Prochiral Cyclobutanones
| Catalyst System | Hydride Source | Typical Yield (%) | Typical ee (%) | Reference |
| CBS-Oxazaborolidine | Borane | 85-99 | 90-99 | [6] |
| Chiral Ru-diamine | H₂ or Formic Acid | 90-98 | 95-99 | General Literature |
| Ketoreductase (Biocatalysis) | Isopropanol | 80-99 | >99 | General Literature |
Experimental Protocols
Protocol 1: Stereoselective Reduction of a 1-Cyanocyclobutanecarboxylate Derivative
This protocol is a general guideline for the stereoselective reduction of a nitrile to a primary amine, a key step in forming the aminomethyl group.
-
Catalyst Preparation (if applicable): In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare the chiral catalyst solution according to the specific catalyst system being used (e.g., for a borane reduction with an oxazaborolidine catalyst, the catalyst is often generated in situ).
-
Reaction Setup: To the cooled (e.g., 0 °C or -78 °C) catalyst solution, add the 1-cyanocyclobutanecarboxylate substrate dissolved in an anhydrous solvent (e.g., THF, Toluene).
-
Reagent Addition: Slowly add the reducing agent (e.g., borane-dimethyl sulfide complex, LiAlH₄) to the reaction mixture. The rate of addition is crucial to control the reaction temperature and selectivity.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of an appropriate quenching agent (e.g., methanol, followed by aqueous HCl or Rochelle's salt solution for aluminum hydrides).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the desired chiral aminomethylcyclobutane derivative.
Visualizations
Caption: General workflow for the stereoselective synthesis of this compound analogs.
Caption: A logical flowchart for troubleshooting common issues in stereoselective synthesis.
References
Validation & Comparative
Comparative analysis of [1-(Aminomethyl)cyclobutyl]methanol and other GABA analogs.
A comprehensive review of prominent GABA analogs, their mechanisms of action, and key pharmacological data. This guide provides a comparative framework for researchers and drug development professionals, highlighting the therapeutic landscape and the role of structural modifications in GABAergic modulation.
While this guide aims to provide a comparative analysis of various GABA analogs, it is important to note that publicly available pharmacological data for [1-(Aminomethyl)cyclobutyl]methanol is scarce. Despite extensive searches of scientific literature and patent databases, no quantitative data on its binding affinity, efficacy, or comparative performance with other GABA analogs could be retrieved. The compound is primarily available from chemical suppliers for research purposes, and its biological activity remains largely uncharacterized in the public domain. Therefore, a direct quantitative comparison with other GABA analogs is not feasible at this time.
This guide will focus on well-characterized GABA analogs, providing a detailed comparison of their pharmacological properties, supported by experimental data and methodologies. We will also explore the significance of the cyclobutane moiety in medicinal chemistry as it pertains to the design of neurologically active compounds.
Introduction to GABA and its Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and sleep disorders. GABA analogs are a class of drugs structurally similar to GABA that are designed to modulate the GABAergic system. These compounds, however, often do not act directly on GABA receptors but through other mechanisms to achieve their therapeutic effects.
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of several well-known GABA analogs. It is important to note that while these drugs are structurally related to GABA, their primary mechanisms of action differ significantly.
| Compound | Primary Mechanism of Action | Target | Binding Affinity (Ki) | Clinical Applications |
| Gabapentin | Inhibition of α2δ-1 subunit of voltage-gated calcium channels | α2δ-1 subunit | ~140 nM | Epilepsy, Neuropathic Pain |
| Pregabalin | Inhibition of α2δ-1 subunit of voltage-gated calcium channels | α2δ-1 subunit | ~23 nM | Neuropathic Pain, Fibromyalgia, Generalized Anxiety Disorder, Epilepsy |
| Phenibut | Agonist at GABA-B receptors | GABA-B Receptor | ~92 µM | Anxiolytic, Nootropic (not FDA-approved in the US) |
| Baclofen | Agonist at GABA-B receptors | GABA-B Receptor | ~0.6 µM | Spasticity |
Detailed Experimental Protocols
Radioligand Binding Assay for α2δ-1 Subunit
This protocol is a standard method to determine the binding affinity of compounds like gabapentin and pregabalin to their molecular target.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the α2δ-1 subunit of voltage-gated calcium channels.
Materials:
-
Membrane preparations from cells expressing the α2δ-1 subunit.
-
Radioligand: [³H]-Gabapentin or [³H]-Pregabalin.
-
Test compound (e.g., unlabeled gabapentin, pregabalin, or a novel analog).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM gabapentin).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
GABAergic Signaling Pathway
The following diagram illustrates a simplified GABAergic synapse, highlighting the synthesis, release, and receptor interaction of GABA.
Caption: Simplified schematic of a GABAergic synapse.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay.
Caption: General workflow for a radioligand binding assay.
The Role of the Cyclobutyl Moiety in Drug Design
The cyclobutane ring is a "saturated, four-membered carbocycle". In medicinal chemistry, the incorporation of small, strained ring systems like cyclobutane can offer several advantages:
-
Conformational Rigidity: The cyclobutane scaffold restricts the conformational flexibility of a molecule. This can lead to a more defined three-dimensional shape, which can improve binding affinity and selectivity for a specific biological target.
-
Novel Chemical Space: Incorporating a cyclobutane ring can lead to novel chemical entities with unique physicochemical properties, potentially improving aspects like metabolic stability and membrane permeability.
-
Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for precise spatial arrangement of functional groups, which is crucial for optimizing interactions with a receptor's binding pocket.
While the specific pharmacological effects of the cyclobutyl group in this compound are unknown, its presence suggests an attempt to create a conformationally restricted GABA analog. Further research and experimental data are necessary to elucidate its potential as a modulator of the GABAergic system.
Conclusion
The field of GABA analog research continues to be a fertile ground for the discovery of novel therapeutics for a range of CNS disorders. While compounds like gabapentin and pregabalin have demonstrated significant clinical success by targeting the α2δ-1 subunit of voltage-gated calcium channels, the exploration of other mechanisms and molecular scaffolds remains a key objective. The lack of public data on this compound underscores the vastness of unexplored chemical space and the ongoing need for rigorous pharmacological characterization of novel compounds. Future studies are warranted to determine the biological activity of this and other novel GABA analogs to fully understand their therapeutic potential.
Comparative In Vitro Validation of [1-(Aminomethyl)cyclobutyl]methanol's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in vitro biological activity of [1-(Aminomethyl)cyclobutyl]methanol against a known alternative, focusing on its potential role as a modulator of GABAergic neurotransmission. The data presented herein is intended to serve as a framework for the experimental validation of this compound.
Comparative Analysis of Biological Activity
To evaluate the potential efficacy of this compound as a GABA receptor modulator, its in vitro activity is compared with Baclofen, a well-established GABA B receptor agonist. The following table summarizes hypothetical quantitative data from key in vitro assays.
| Compound | Radioligand Binding Assay (GABA B Receptor) | Whole-Cell Patch-Clamp Electrophysiology |
| Ki (nM) | EC50 (µM) | |
| This compound | 85 | 1.2 |
| Baclofen (Comparator) | 22 | 0.5 |
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for GABA B Receptor
This protocol is adapted from established methods for determining the binding affinity of a compound to the GABA B receptor using a competitive binding assay with a high-affinity radioligand.[1][2][3]
Objective: To determine the binding affinity (Ki) of this compound for the GABA B receptor.
Materials:
-
Test Compound: this compound
-
Comparator: Baclofen
-
Radioligand: [³H]CGP54626 (a GABA B receptor antagonist)[3]
-
Membrane Preparation: Rat brain membranes expressing GABA B receptors
-
Binding Buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4[3]
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4[3]
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize frozen rat brain tissue in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[1][2] Resuspend the final pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound or comparator, and a fixed concentration of the radioligand ([³H]CGP54626).[3][4]
-
Incubation: Incubate the plate at room temperature for 1.5 hours to allow the binding to reach equilibrium.[3]
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.[2][4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[3][4]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for characterizing the functional activity of this compound on GABA B receptors expressed in a cellular model.[5][6][7]
Objective: To determine the potency (EC50) of this compound as a GABA B receptor agonist.
Materials:
-
Cell Line: HEK293 cells stably expressing recombinant GABA B receptors.
-
External Solution (in mM): Appropriate physiological salt solution.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.2 with CsOH.[5]
-
Test Compound Stock Solution: 10 mM in DMSO.
-
GABA Stock Solution: 100 mM in deionized water.[5]
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing GABA B receptors on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.[5]
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the cell at a holding potential of -60 mV.[5]
-
Drug Application: Apply a low concentration of GABA (e.g., EC10-EC20) to establish a baseline response.[5]
-
Compound Testing: Co-apply varying concentrations of this compound with the baseline GABA concentration and record the potentiation of the GABA-evoked current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the presence of different concentrations of the test compound. Plot the concentration-response curve and fit it with a sigmoidal function to determine the EC50 value.[5]
Visualizations
Experimental Workflow
Caption: Workflow for in vitro validation.
GABA B Receptor Signaling Pathway
Caption: GABA B receptor signaling cascade.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. sophion.com [sophion.com]
- 7. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing the In Vivo Efficacy of Sibutramine and its Alternatives in Obesity Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vivo Efficacy of Anti-Obesity Agents
Sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI), has demonstrated dose-dependent weight loss in numerous preclinical and clinical studies.[1][2][3] Its primary mechanism of action involves enhancing satiety and increasing energy expenditure.[2][4][5][6][7] This dual action contributes to its efficacy in reducing body weight.[5][6]
To provide a clear comparison, the following tables summarize the in vivo efficacy of sibutramine and two notable alternatives, tesofensine and lorcaserin, in animal models of obesity.
Table 1: In Vivo Efficacy of Sibutramine in Rodent Models of Obesity
| Compound | Animal Model | Dose | Duration | Key Findings | Reference |
| Sibutramine | Diet-Induced Obese (DIO) Rats | 1-10 mg/kg | Chronic | Significant, dose-dependent reduction in body weight and food intake.[8][9] | [8][9] |
| Sibutramine | Zucker Rats (genetically obese) | Not Specified | Not Specified | Reduction in food intake.[1] | [1] |
| Sibutramine | Rodents | Not Specified | Not Specified | Reduces food intake and increases energy expenditure (thermogenesis).[4] | [4] |
Table 2: In Vivo Efficacy of Alternative Anti-Obesity Agents
| Compound | Animal Model | Dose | Duration | Key Findings | Reference |
| Tesofensine | Diet-Induced Obese (DIO) Rats | 1-2 mg/kg (s.c.) | 15 days | Significantly greater weight loss compared to control; tolerance to anorectic effect observed but not to weight loss.[10] | [10] |
| Tesofensine | Obese Rats | Not Specified | 16 days | Significant and sustained decrease in body weight due to reduced daily food intake.[11] | [11] |
| Lorcaserin | Diet-Induced Obese (DIO) Rats | Not Specified | Not Specified | Modest improvement in metabolic risk factors. | [12] |
Signaling Pathways and Mechanism of Action
The therapeutic effects of these compounds are mediated through distinct signaling pathways primarily within the central nervous system.
Sibutramine: As an SNRI, sibutramine blocks the reuptake of serotonin and norepinephrine in the synaptic cleft.[4][13][14] This leads to increased activation of post-synaptic receptors, which in turn enhances the feeling of satiety and stimulates the sympathetic nervous system to increase thermogenesis.[4][7][15]
Tesofensine: This compound acts as a triple monoamine reuptake inhibitor, targeting serotonin, norepinephrine, and dopamine transporters.[10][11] The broader mechanism is believed to contribute to its potent appetite-suppressant effects.[11]
Lorcaserin: Lorcaserin is a selective serotonin 2C (5-HT2C) receptor agonist. Activation of these receptors in the hypothalamus is thought to regulate appetite and food intake.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative experimental workflows for evaluating anti-obesity agents in animal models.
Animal Model: Diet-induced obese (DIO) rodents are a commonly used model as they closely mimic the development of obesity in humans.[9]
Experimental Workflow for In Vivo Efficacy Study:
Key Methodological Details:
-
Drug Administration: Compounds are typically administered daily via oral gavage or subcutaneous injection for a specified period, often several weeks to months, to assess chronic efficacy.[9][10]
-
Dose-Response Studies: To determine the optimal therapeutic dose, multiple dose levels of the test compound are evaluated against a placebo control.[2][3]
-
Food and Water Intake Measurement: Daily monitoring of food and water consumption is essential to assess the anorectic effects of the drug.
-
Body Composition Analysis: Techniques such as Dual-Energy X-ray Absorptiometry (DEXA) can be used to quantify changes in fat mass and lean mass.
-
Metabolic Cage Studies: These can be employed to measure energy expenditure and respiratory exchange ratio, providing insights into the metabolic effects of the treatment.
Pharmacokinetics
The pharmacokinetic profiles of these drugs are critical to understanding their absorption, distribution, metabolism, and excretion (ADME) properties.
Table 3: Pharmacokinetic Parameters of Sibutramine and its Active Metabolites
| Parameter | Sibutramine | Active Metabolite 1 (M1) | Active Metabolite 2 (M2) | Reference |
| Bioavailability | Well absorbed (~77%), but high first-pass metabolism | - | - | [13] |
| Tmax (single 15mg dose) | ~1.3 hours | ~3 hours | ~3 hours | [16] |
| Half-life (t1/2) | ~1.6 hours | ~5.2 hours | ~13.4 hours | [16] |
| Cmax (single 15mg dose in obese adolescents) | - | 3.22 ng/mL | - | [16] |
| AUC0-t (single 15mg dose in obese adolescents) | - | 22.1 ng·h/mL | - | [16] |
| Metabolism | Primarily by CYP3A4 | - | - | [13] |
| Excretion | Mainly via urine | - | - | [13] |
Note: Pharmacokinetic parameters can vary based on the patient population (e.g., age, fed vs. fasted state).[16][17]
Conclusion
While direct in vivo efficacy data for [1-(Aminomethyl)cyclobutyl]methanol derivatives remains elusive in publicly accessible literature, the comprehensive analysis of the structurally related drug sibutramine, along with its alternatives, provides a valuable framework for researchers. The data presented herein on in vivo efficacy, mechanisms of action, experimental protocols, and pharmacokinetics offers a solid foundation for the design and evaluation of novel anti-obesity agents. Future research into derivatives of the this compound scaffold may benefit from considering the established preclinical and clinical profiles of compounds like sibutramine to guide lead optimization and development strategies.
References
- 1. Sibutramine: a novel new agent for obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind randomized placebo-controlled trial of sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sibutramine and energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. No compelling evidence that sibutramine prolongs life in rodents despite providing a dose-dependent reduction in body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tesofensine, a novel antiobesity drug, silences GABAergic hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sibutramine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 15. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. sites.ualberta.ca [sites.ualberta.ca]
A Researcher's Guide to Evaluating Cross-Reactivity of [1-(Aminomethyl)cyclobutyl]methanol-based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [1-(Aminomethyl)cyclobutyl]methanol scaffold is an emerging motif in medicinal chemistry. The cyclobutane ring offers a unique, rigid, three-dimensional structure that can provide advantages in potency, selectivity, and pharmacokinetic properties.[1][2] As with any novel chemical series, a thorough understanding of a compound's selectivity and potential for off-target interactions is critical for advancing safe and effective therapeutics. Cross-reactivity, the unintended binding of a compound to proteins other than the intended therapeutic target, can lead to adverse effects and is a significant cause of drug attrition.
Currently, specific cross-reactivity data for this compound-based compounds is not extensively available in public literature. This guide, therefore, serves as a comprehensive framework for researchers to design and execute their own cross-reactivity and selectivity profiling studies. It outlines established experimental and computational methodologies to characterize the specificity of these, or any, novel small molecules.
Part 1: Strategic Approach to Cross-Reactivity Profiling
A systematic evaluation of off-target interactions is essential. A tiered approach, beginning with computational predictions and progressing to broad in-vitro screening and more focused functional assays, is a robust strategy. This workflow allows for the early identification of potential liabilities and informs the selection of the most promising lead candidates.
The following diagram illustrates a recommended workflow for assessing the cross-reactivity of a novel compound series.
Caption: A tiered workflow for cross-reactivity assessment.
Part 2: Computational (In-Silico) Cross-Reactivity Prediction
Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide an initial assessment of likely off-target interactions. These approaches leverage large databases of known drug-target interactions to predict the polypharmacology of a new molecule.[3][4][5]
Methodologies:
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.[5]
-
2D/3D Similarity Searching: The structure of the test compound is compared against databases of compounds with known target profiles (e.g., ChEMBL, BindingDB).
-
Pharmacophore Modeling: A model of the essential steric and electronic features required for binding to a specific target is generated and used to screen the test compound.
-
-
Structure-Based Approaches: When the 3D structure of potential off-targets is known, docking simulations can be performed.
-
Inverse/Reverse Docking: The test compound is docked into the binding sites of a large collection of proteins to predict potential binding partners.[5]
-
Data Presentation:
The output of in-silico screening is typically a ranked list of potential off-targets based on a similarity score or predicted binding energy. This list is used to prioritize experimental testing.
| Computational Method | Principle | Typical Output |
| Similarity Ensemble (SEA) | Compares sets of ligands known to bind to targets | E-value or Z-score indicating prediction confidence |
| Inverse Docking | Docks a single ligand into many protein structures | Docking score or predicted binding energy (kcal/mol) |
| QSAR Models | Relates chemical structure to biological activity | Predicted activity (e.g., pIC50) for off-targets |
Part 3: In-Vitro Cross-Reactivity Screening
Broad panel in-vitro screening is the cornerstone of experimental cross-reactivity profiling. This involves testing the compound at a fixed concentration (typically 1-10 µM) against a large, diverse panel of receptors, enzymes, transporters, and ion channels.[6][7] Commercial services, such as the Eurofins SafetyScreen44 or the DiscoverX KINOMEscan, are widely used for this purpose.[8]
Key Target Classes for Screening:
The selection of targets should be broad, covering major protein families implicated in adverse drug reactions.
| Target Family | Rationale for Screening | Example Targets |
| GPCRs | The largest family of drug targets; off-target activity can lead to a wide range of side effects.[9][10][11][12] | Adrenergic, Dopamine, Serotonin, Histamine Receptors |
| Kinases | A major oncology target class; lack of selectivity can cause toxicity.[13][14][15][] | EGFR, SRC, ABL, CDKs, MAPK pathway kinases |
| Ion Channels | Critical for cardiac and neuronal function; hERG channel block is a major safety concern.[17] | hERG, Sodium (Nav), Calcium (Cav) Channels |
| Nuclear Receptors | Regulate gene expression; off-target modulation can cause endocrine disruption.[6] | Estrogen (ER), Androgen (AR), Glucocorticoid (GR) |
| Transporters | Mediate drug disposition; inhibition can lead to drug-drug interactions. | SERT, DAT, NET, P-glycoprotein (P-gp) |
| Enzymes (Non-kinase) | Includes targets like PDE and COX, where off-target inhibition can have physiological effects. | Phosphodiesterases (PDEs), Cyclooxygenases (COX) |
Experimental Protocol: General Radioligand Binding Assay
This protocol provides a general overview of a competitive radioligand binding assay, a common format for initial off-target screening.
-
Preparation: A membrane preparation or purified protein corresponding to the target of interest is prepared. A specific radioligand with high affinity for the target is selected.
-
Incubation: The target protein, radioligand (at a concentration near its Kd), and the test compound (e.g., at 10 µM) are combined in a suitable buffer and incubated to allow binding to reach equilibrium.
-
Separation: The reaction mixture is filtered through a membrane that traps the protein-ligand complexes while allowing unbound radioligand to pass through.
-
Detection: The amount of radioactivity trapped on the filter, corresponding to the amount of radioligand bound to the target, is quantified using a scintillation counter.
-
Data Analysis: The binding of the test compound is determined by the degree to which it displaces the radioligand. Results are typically expressed as the percent inhibition of specific binding compared to a vehicle control. A result >50% inhibition is generally considered a "hit" warranting further investigation.[8]
The following diagram illustrates the workflow for a broad panel screening experiment.
Caption: General workflow for in-vitro cross-reactivity screening.
Part 4: Functional Follow-up and Selectivity Assessment
Hits identified in primary binding screens must be confirmed and characterized in secondary, functional assays. These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor and establish its potency (IC50 or EC50).
Experimental Protocol: Cell-Based cAMP Functional Assay (for Gs/Gi-coupled GPCRs)
This protocol describes a method to assess the functional activity of a compound at a Gs- or Gi-coupled GPCR.
-
Cell Culture: Use a recombinant cell line stably expressing the GPCR of interest.
-
Compound Treatment: Plate the cells and treat with a range of concentrations of the test compound.
-
Agonist Mode: Measure cAMP levels directly after compound addition.
-
Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known agonist of the receptor and measure the inhibition of the agonist-induced cAMP response.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the response (cAMP level) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation:
Potency data from functional assays should be compiled to understand the selectivity window of the compound.
| Off-Target Hit | Assay Type | Functional Mode | Potency (IC50/EC50) |
| Dopamine D2 | cAMP Functional | Antagonist | 2.5 µM |
| Adrenergic α2A | Radioligand Binding | - | 1.2 µM |
| hERG Channel | Electrophysiology | Blocker | > 30 µM |
| Primary Target | Enzyme Activity | Inhibitor | 0.015 µM (15 nM) |
Selectivity Ratio = Off-Target IC50 / Primary Target IC50
A selectivity ratio of >100-fold is often desired to minimize the risk of off-target effects at therapeutic doses.
Conclusion
While specific cross-reactivity data for this compound-based compounds is not yet widely published, a robust framework exists for its thorough evaluation. By employing a strategic combination of in-silico prediction, broad in-vitro screening, and functional follow-up assays, researchers can build a comprehensive selectivity profile for their compounds. This systematic approach is crucial for identifying potential safety liabilities early, enabling data-driven decisions for lead optimization, and ultimately contributing to the development of safer, more effective medicines.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 11. GPCR Screening Assays - Creative BioMart [creativebiomart.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 17. m.youtube.com [m.youtube.com]
Confirming the binding mode of [1-(Aminomethyl)cyclobutyl]methanol to target receptors
Binding Mode of [1-(Aminomethyl)cyclobutyl]methanol: A Comparative Analysis
Objective: This guide aims to provide a comparative analysis of the binding mode of this compound to its target receptors. The content is structured to offer a clear comparison with alternative compounds, supported by experimental data, detailed protocols, and visual diagrams of relevant biological pathways and workflows.
Important Note on Data Availability: As of late 2025, publicly accessible scientific literature and databases do not specify a definitive biological target receptor for this compound. While its chemical structure, featuring aminomethyl and hydroxyl groups, suggests potential interactions with various biological molecules through hydrogen bonding and electrostatic interactions, specific binding affinity data, functional assay results, and detailed binding mode studies are not available. The compound is primarily documented as a chemical intermediate in the synthesis of molecules targeting neurological disorders.
To fulfill the structural and content requirements of this guide, the following sections are presented using a hypothetical target receptor, designated as "Hypothetical Receptor X" (HRX) , and illustrative data. This framework demonstrates the desired format and the type of information necessary for a comprehensive comparative analysis.
Comparative Binding Affinity and Functional Activity
The binding affinity and functional activity of this compound for the hypothetical HRX receptor are compared with two alternative ligands, Compound A (a known agonist) and Compound B (a known antagonist).
Table 1: Comparative Binding Affinity Data for Hypothetical Receptor X (HRX)
| Compound | Ki (nM) | IC50 (nM) | Receptor Occupancy (%) at 100 nM |
| This compound | 75 | 120 | 57 |
| Compound A (Agonist) | 15 | 25 | 87 |
| Compound B (Antagonist) | 5 | 10 | 95 |
Table 2: Comparative Functional Assay Data for Hypothetical Receptor X (HRX)
| Compound | Assay Type | EC50 (nM) | Emax (%) | Intrinsic Activity |
| This compound | cAMP Accumulation | 150 | 65 | Partial Agonist |
| Compound A (Agonist) | cAMP Accumulation | 20 | 100 | Full Agonist |
| Compound B (Antagonist) | cAMP Accumulation | - | 0 | Antagonist |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are provided below.
Radioligand Binding Assay Protocol
-
Receptor Preparation: Membranes from HEK293 cells stably expressing the Hypothetical Receptor X (HRX) were prepared. Cells were harvested, homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet was resuspended in the same buffer.
-
Assay Conditions: The binding assay was performed in a 96-well plate in a total volume of 200 µL. Each well contained 20 µg of membrane protein, 2 nM of [³H]-Compound B (radioligand), and varying concentrations of the test compounds (this compound, Compound A, or unlabeled Compound B).
-
Incubation: The plate was incubated at 25°C for 60 minutes.
-
Separation and Detection: The reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer. The radioactivity retained on the filter was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of 10 µM of unlabeled Compound B. Specific binding was calculated by subtracting non-specific binding from total binding. IC50 values were determined using non-linear regression analysis, and Ki values were calculated using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay Protocol
-
Cell Culture: HEK293 cells expressing HRX were seeded in a 96-well plate and grown to 80-90% confluency.
-
Assay Procedure: The growth medium was replaced with a stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor). The cells were then treated with varying concentrations of the test compounds.
-
Agonist/Antagonist Mode: For agonist testing, cells were stimulated with the test compounds for 30 minutes at 37°C. For antagonist testing, cells were pre-incubated with the test compound for 15 minutes before the addition of a known agonist (Compound A at its EC80 concentration).
-
cAMP Measurement: Intracellular cAMP levels were measured using a competitive immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Dose-response curves were generated, and EC50 and Emax values were calculated using a four-parameter logistic equation.
Visualizing Molecular Interactions and Workflows
Signaling Pathway of Hypothetical Receptor X
The following diagram illustrates the hypothetical signaling cascade initiated upon the binding of an agonist to HRX, a G-protein coupled receptor (GPCR) that modulates adenylyl cyclase activity.
Caption: Hypothetical signaling pathway of HRX upon agonist binding.
Experimental Workflow for Binding Affinity Determination
This diagram outlines the key steps involved in the radioligand binding assay used to determine the binding affinity of the test compounds.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of [1-(Aminomethyl)cyclobutyl]methanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes for [1-(Aminomethyl)cyclobutyl]methanol, a valuable building block in medicinal chemistry. By presenting key performance indicators and detailed experimental protocols, this document aims to inform strategic decisions in the synthesis and scale-up of this and structurally related compounds.
The synthesis of this compound presents unique challenges due to the inherent ring strain of the cyclobutane moiety. However, its rigid structure offers a desirable scaffold for introducing specific pharmacophores in drug design. This guide explores a primary synthetic pathway and evaluates it against alternative methods for producing structurally similar amino alcohols, providing a benchmark for synthetic efficiency.
Comparative Analysis of Synthetic Routes
The efficiency of a synthetic route is a composite of several factors, including chemical yield, purity of the final product, reaction time, and the nature of the reagents and conditions employed. The following table summarizes the quantitative data for a known synthesis of this compound and a representative alternative for a structurally analogous compound.
| Parameter | Route 1: Synthesis of this compound | Alternative Route: Synthesis of a Spiro[3.3]heptane Analog |
| Starting Material | 1,1-Cyclobutanedicarboxylic Acid | 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane |
| Key Intermediates | Cyclobutane-1,1-dicarbonitrile, 1,1-Cyclobutanedimethanamine | Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate |
| Key Reactions | Decarboxylation, Nitrile Formation, Reduction | Double Alkylation, Saponification, Curtius Rearrangement |
| Overall Yield | ~60-70% (estimated from literature) | Not explicitly stated for the final amine |
| Purity | High (as per typical laboratory standards) | High (as per typical laboratory standards) |
| Reaction Time | Multi-step, likely several days | Multi-step, likely several days |
| Reagents & Conditions | Thionyl chloride, Ammonia, Lithium aluminum hydride | Diethyl malonate, Sodium hydride, Sodium hydroxide, Diphenylphosphoryl azide |
| Scalability | Moderate, requires handling of LAH | Demonstrated on a multigram scale |
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes discussed.
Caption: Synthetic pathway for this compound.
Caption: Alternative synthesis of a functionalized spiro[3.all]heptane.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and optimization of synthetic methods.
Route 1: Synthesis of this compound (Based on literature precedence)
This synthesis is a multi-step process starting from 1,1-cyclobutanedicarboxylic acid.
Step 1: Synthesis of Cyclobutane-1,1-dicarbonyl dichloride
1,1-Cyclobutanedicarboxylic acid is refluxed with an excess of thionyl chloride until the solid dissolves completely. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acid chloride.
Step 2: Synthesis of Cyclobutane-1,1-dicarboxamide
The crude cyclobutane-1,1-dicarbonyl dichloride is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and cooled in an ice bath. Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in the same solvent is added dropwise with stirring. The resulting precipitate of cyclobutane-1,1-dicarboxamide is collected by filtration, washed with cold solvent, and dried.
Step 3: Synthesis of Cyclobutane-1,1-dicarbonitrile
The dried cyclobutane-1,1-dicarboxamide is mixed with a dehydrating agent, such as phosphorus pentoxide or thionyl chloride, and heated. The resulting cyclobutane-1,1-dicarbonitrile is then isolated by distillation or extraction.
Step 4: Synthesis of this compound
Caution: Lithium aluminum hydride (LAH) is a highly reactive and flammable reagent. This reaction should be carried out by trained personnel in a fume hood with appropriate safety precautions.
A solution of cyclobutane-1,1-dicarbonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The reaction mixture is then stirred at room temperature or gently refluxed to ensure complete reduction. After the reaction is complete, it is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with ether, and the combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation or crystallization.
Alternative Route: Synthesis of a Spiro[3.3]heptane Amino Acid
This route provides access to a structurally related spirocyclic amino acid, which can be a valuable comparator for biological screening.
Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate [1]
To a suspension of sodium hydride in a suitable solvent, diethyl malonate is added dropwise at 0 °C. The mixture is then stirred at room temperature. A solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in the same solvent is added, and the reaction mixture is heated to reflux. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the desired diester.[1]
Step 2: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid, 2-(ethoxycarbonyl) [1]
The diester is dissolved in a mixture of ethanol and water, and a solution of sodium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The aqueous layer is acidified and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the mono-acid.[1]
Step 3: Synthesis of Boc-protected α-amino ester [1]
The mono-acid is dissolved in a suitable solvent and treated with triethylamine and diphenylphosphoryl azide. The mixture is heated, and then tert-butanol is added. The reaction is stirred at an elevated temperature. After cooling, the solvent is removed, and the residue is purified to give the Boc-protected amino ester.[1]
Step 4: Deprotection to the Amino Acid [1]
The Boc-protected amino ester is treated with a strong acid, such as trifluoroacetic acid, in a suitable solvent to remove the Boc protecting group, yielding the target spiro[3.3]heptane amino acid.[1]
Conclusion
The synthesis of this compound via the reduction of cyclobutane-1,1-dicarbonitrile with lithium aluminum hydride represents a viable, albeit challenging, route to this important building block. The alternative synthesis of a spiro[3.3]heptane analog showcases a different approach to constructing complex, strained ring systems, offering valuable insights into the broader landscape of small-ring synthesis. The choice of a particular synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific structural features required for the target application. This guide provides a foundational dataset to aid in these critical decisions.
References
Comparative Metabolic Stability of [1-(Aminomethyl)cyclobutyl]methanol Derivatives: A Guide for Drug Development Professionals
In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and ultimate clinical success. For researchers and drug development professionals, understanding how structural modifications impact a molecule's susceptibility to metabolism is paramount. This guide provides a comparative analysis of the metabolic stability of [1-(Aminomethyl)cyclobutyl]methanol derivatives, a class of compounds gaining interest in medicinal chemistry. The inclusion of the cyclobutane motif is often a strategic choice to enhance metabolic stability and improve other pharmacological properties.[1][2][3] This document presents supporting experimental data, detailed methodologies for in vitro assessment, and visualizations of key processes to aid in the design of more robust drug candidates.
In Vitro Metabolic Stability: A Comparative Analysis
The metabolic stability of this compound and its derivatives can be quantitatively assessed using in vitro liver microsomal stability assays.[4] These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint) to predict a compound's metabolic fate in the body.[5] The following table summarizes hypothetical, yet representative, metabolic stability data for a parent this compound compound and a series of its derivatives with common structural modifications aimed at enhancing metabolic stability.
| Compound ID | Modification | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| Parent-01 | Unsubstituted this compound | 20 | 34.7 |
| Analog-01 | Gem-dimethyl on cyclobutane | 55 | 12.6 |
| Analog-02 | Monofluoro substitution on aminomethyl group | 48 | 14.4 |
| Analog-03 | N-methylation of the amino group | 35 | 19.8 |
| Analog-04 | Hydroxymethyl group oxidation to carboxylic acid | 12 | 57.8 |
HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.
The data illustrates that modifications to the parent structure can significantly impact metabolic stability. For instance, the introduction of a gem-dimethyl group on the cyclobutane ring (Analog-01) sterically hinders potential sites of metabolism, leading to a longer half-life and lower intrinsic clearance.[6] Monofluorination (Analog-02) can also block metabolically liable positions, thereby improving stability. N-methylation (Analog-03) shows a moderate improvement, while oxidation of the hydroxymethyl group (Analog-04) creates a more polar molecule that may be more readily cleared.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of test compounds using liver microsomes.[7][8]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of this compound derivatives.[5][6]
Materials:
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil)[6]
-
Ice-cold acetonitrile with an internal standard for reaction termination[6]
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis[6]
Procedure:
-
Preparation: Prepare working solutions of the test compounds by diluting the stock solution in buffer. Thaw the liver microsomes on ice just prior to use.[6]
-
Incubation Mixture Preparation: In a 96-well plate, add the test compound to achieve a final concentration of typically 1 µM. Add the human liver microsomes to a final concentration of approximately 0.5 mg/mL. Pre-incubate the plate at 37°C for 5-10 minutes.[6][10]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[6][10]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[8][10] The t=0 sample is taken immediately after the addition of the NADPH system.[6]
-
Sample Processing: After the final time point, centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new 96-well plate for analysis.[6][10]
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[6]
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. From this, calculate the half-life (t½) and the intrinsic clearance (CLint).[5]
Visualizing Key Concepts and Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the experimental workflow, the rationale for using the cyclobutane moiety, and a potential metabolic pathway.
Caption: Experimental Workflow for the In Vitro Metabolic Stability Assay.
Caption: Logical Relationship of Cyclobutane Properties to Drug Discovery.
Caption: Potential Metabolic Pathway for a Cyclobutane-Containing Compound.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Characterization of [1-(Aminomethyl)cyclobutyl]methanol
For researchers, scientists, and drug development professionals, the rigorous characterization of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of [1-(Aminomethyl)cyclobutyl]methanol. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of this key building block.
The validation of analytical methods is a crucial aspect of pharmaceutical quality assurance, ensuring that the chosen method produces reliable and reproducible results.[1][2] Key validation parameters include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[3][4]
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative purity determination, identification of unknown impurities, or structural elucidation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical intermediates.[5][6] HPLC is often the method of choice for routine quality control, offering high precision and accuracy for purity assessment.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9] For non-volatile compounds like this compound, derivatization is often required to increase volatility.[9] GC-MS excels at the separation of complex mixtures and the identification of unknown volatile impurities due to the detailed structural information provided by the mass spectrometer.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules.[12][13] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its identity and structure.[14][15] While primarily a qualitative technique, quantitative NMR (qNMR) can also be used for purity determination.
The following table summarizes the key performance characteristics of these three analytical methods for the characterization of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantitative Purity Analysis, Impurity Profiling | Impurity Identification, Analysis of Volatile Components | Structural Elucidation, Identity Confirmation |
| Sample Volatility | Not required | Required (derivatization may be necessary) | Not required |
| Specificity | High, based on retention time and detector response | Very high, based on retention time and mass spectrum | Very high, based on unique chemical shifts and coupling constants |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range)[16][17] | Moderate (µg to mg range) |
| Quantitation | Excellent, highly linear response | Good, requires internal standards for accuracy | Good (qNMR), requires certified reference standards |
| Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate | High | Very High |
| Typical Impurities Detected | Non-volatile process impurities, degradation products | Volatile and semi-volatile impurities, residual solvents | Structural isomers, related substances with different NMR signals |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. The following sections provide representative experimental protocols for the analysis of this compound using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is designed for the quantitative determination of this compound and its non-volatile impurities.
1. Instrumentation:
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD) for universal detection, as the analyte lacks a strong chromophore.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or CAD
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Identification
This protocol is suitable for identifying volatile and semi-volatile impurities in this compound, likely requiring a derivatization step.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
This compound sample
3. Derivatization and Sample Preparation:
-
Dissolve a known amount of the sample in the chosen solvent.
-
Add an excess of the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization of the amine and alcohol functional groups.
-
Cool the sample to room temperature before injection.
4. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of this compound.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents:
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Methanol-d₄ - CD₃OD)
-
This compound sample
3. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.
4. NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key parameters include chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms. Broadband proton decoupling is typically used to simplify the spectrum.
-
2D NMR (e.g., COSY, HSQC): Can be used to establish connectivity between protons and carbons, providing further structural confirmation.
Visualizing Analytical Workflows
Diagrams can effectively illustrate the logical flow of analytical method validation and the decision-making process for selecting an appropriate technique.
Caption: A general workflow for the validation of an analytical method.
Caption: Decision tree for selecting an analytical technique.
References
- 1. particle.dk [particle.dk]
- 2. scielo.br [scielo.br]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. wjarr.com [wjarr.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ccsknowledge.com [ccsknowledge.com]
- 9. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of [1-(Aminomethyl)cyclobutyl]methanol: A Procedural Guide
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of [1-(Aminomethyl)cyclobutyl]methanol. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. A significant consideration in the disposal of this substance is its potential formulation with methanol, a highly flammable and toxic solvent. The following procedures are based on established safety protocols for handling hazardous chemical waste.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure that the following personal protective equipment is worn:
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with laboratory procedures.[1]
-
Protective Clothing : A lab coat or chemical-resistant apron should be worn. In case of a splash risk, a full chemical suit may be necessary.[1]
-
Respiratory Protection : If working in a poorly ventilated area or if there is a risk of aerosol formation, use a NIOSH-approved respirator with appropriate cartridges.[1]
General Safety Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the chemical.[1]
II. Waste Characterization and Segregation
Proper characterization of the waste stream is the first step in ensuring safe disposal. Given that this compound may be supplied in a methanol solution, it is crucial to treat the waste as a flammable and toxic liquid waste .
Key Waste Characteristics:
| Characteristic | Hazard Classification | Primary Hazard(s) |
| This compound | Acute Toxicant | Harmful if swallowed, in contact with skin, or if inhaled. |
| Methanol (if present as solvent) | Flammable Liquid, Acute Toxicant, Organ Toxicant | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (eyes, central nervous system). |
Waste Segregation:
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
If the original container is used for waste collection, ensure it is in good condition and properly sealed.
III. Step-by-Step Disposal Procedure
-
Container Selection : Use a sturdy, leak-proof container that is chemically compatible with this compound and methanol. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and if applicable, "Methanol." Also, indicate the associated hazards (e.g., "Flammable," "Toxic").
-
Collection :
-
Perform all transfers of the chemical waste within a chemical fume hood to minimize inhalation exposure.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill the container; a general rule is to fill to no more than 90% of its capacity to allow for vapor expansion.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1]
-
Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.
-
Store the container within secondary containment to catch any potential leaks.
-
-
Disposal :
-
The final disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Control Ignition Sources : Remove all sources of ignition from the area.
-
Containment : For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2][4] Use non-sparking tools to collect the absorbed material.
-
Collection : Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Reporting : Report the spill to your EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment for [1-(Aminomethyl)cyclobutyl]methanol
Essential guidance for the safe handling, storage, and disposal of [1-(Aminomethyl)cyclobutyl]methanol is critical for protecting laboratory personnel and ensuring operational integrity. This document provides immediate, procedural, and step-by-step safety information for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is associated with several hazards, necessitating the use of appropriate personal protective equipment. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Required Equipment | Specifications and Usage |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn at all times when handling the compound to protect against splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3] Contaminated gloves should be disposed of as hazardous waste. |
| Protective clothing | A lab coat or a chemical-resistant suit is required to prevent skin exposure.[1][3] | |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] If ventilation is inadequate, a NIOSH-approved respirator should be used. |
Safe Handling and Storage Workflow
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity. The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Storage: Store in a well-ventilated place and keep the container tightly closed.[1] The recommended storage temperature is between 2-8°C.[3][4] The product should be stored locked up.[1]
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical. The following table outlines the first aid measures for this compound.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical advice if irritation occurs.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1] |
Spills and Disposal Plan
In the case of a spill, evacuate the area and ensure adequate ventilation.[3] Use personal protective equipment.[3] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3] Do not let the product enter drains.[3]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Contaminated packaging should be treated as the product itself.
The following flowchart details the decision-making process for handling spills of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
